AN-2898
Description
Properties
CAS No. |
906673-33-4 |
|---|---|
Molecular Formula |
C15H9BN2O3 |
Molecular Weight |
276.06 g/mol |
IUPAC Name |
4-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C15H9BN2O3/c17-7-10-1-2-13(5-11(10)8-18)21-14-3-4-15-12(6-14)9-20-16(15)19/h1-6,19H,9H2 |
InChI Key |
UBMGTTRDNUKZMT-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(CO1)C=C(C=C2)OC3=CC(=C(C=C3)C#N)C#N)O |
Appearance |
Solid powder |
Other CAS No. |
906673-33-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AN-2898; AN 2898; AN2898. |
Origin of Product |
United States |
Foundational & Exploratory
AN-2898: A Boron-Based Phosphodiesterase-4 Inhibitor for Skin Inflammation
An In-Depth Technical Guide on the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AN-2898 is a novel, boron-based small molecule that acts as a potent and selective inhibitor of phosphodiesterase-4 (PDE4), a key enzyme in the inflammatory cascade. By elevating intracellular levels of cyclic adenosine monophosphate (cAMP), this compound modulates the production of a wide array of pro- and anti-inflammatory cytokines, making it a promising therapeutic candidate for inflammatory skin diseases such as atopic dermatitis and psoriasis. Preclinical and clinical studies have demonstrated its ability to significantly reduce the signs and symptoms of skin inflammation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, downstream signaling effects, and clinical efficacy, supported by detailed experimental protocols and data.
Introduction to this compound and its Therapeutic Rationale
Inflammatory skin diseases like atopic dermatitis and psoriasis are characterized by a complex interplay of immune dysregulation, leading to chronic inflammation and skin barrier dysfunction. A central player in this process is the intracellular second messenger cAMP, which regulates the activity of various immune cells. Phosphodiesterase-4 (PDE4) is a critical enzyme that degrades cAMP, thereby promoting a pro-inflammatory state. Inhibition of PDE4 has emerged as a validated therapeutic strategy to restore immune balance and alleviate the symptoms of these debilitating conditions.
This compound is a next-generation, boron-containing, topical PDE4 inhibitor. Its unique chemical structure, featuring a boron atom, allows for a distinct and potent interaction with the active site of the PDE4 enzyme. This targeted inhibition leads to a localized increase in cAMP levels within skin cells, thereby suppressing the inflammatory response with potentially reduced systemic side effects.
Molecular Mechanism of Action: PDE4 Inhibition
This compound exerts its anti-inflammatory effects by selectively targeting and inhibiting the PDE4 enzyme.
Targeting the PDE4 Enzyme
PDE4 is a superfamily of enzymes with four main isoforms (PDE4A, PDE4B, PDE4C, and PDE4D) that are expressed in various immune and inflammatory cells, including T-cells, monocytes, macrophages, and keratinocytes. This compound has been shown to be a potent inhibitor of PDE4B, an isoform critically involved in the production of pro-inflammatory cytokines.
Unique Boron-Based Inhibition
The boron atom in the structure of this compound plays a crucial role in its mechanism of action. It forms a stable, reversible covalent bond with a hydroxyl group in the bimetal (Zn²⁺ and Mg²⁺) active site of the PDE4 enzyme. This interaction effectively blocks the catalytic activity of PDE4, preventing the hydrolysis of cAMP to its inactive form, AMP.
Downstream Signaling: Elevation of cAMP and Modulation of Inflammatory Pathways
The inhibition of PDE4 by this compound leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP Response Element-Binding protein (CREB). Activated CREB translocates to the nucleus and promotes the transcription of genes encoding anti-inflammatory cytokines, such as Interleukin-10 (IL-10).
Furthermore, increased cAMP levels can suppress the activation of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB), and inhibit the phosphorylation of Extracellular signal-Regulated Kinase (ERK), another key signaling molecule in inflammatory pathways. This dual action of promoting anti-inflammatory pathways while suppressing pro-inflammatory ones is central to the therapeutic effect of this compound.
Signaling Pathway of this compound in Skin Inflammation
This compound inhibits PDE4, leading to increased cAMP, which in turn activates anti-inflammatory pathways (PKA-CREB) and suppresses pro-inflammatory pathways (NF-κB, ERK).
In Vitro Efficacy: Cytokine Inhibition
This compound has demonstrated potent inhibition of a broad range of pro-inflammatory cytokines in various in vitro models.
Inhibition of Pro-inflammatory Cytokines
Studies using human peripheral blood mononuclear cells (PBMCs) and other relevant cell types have shown that this compound significantly reduces the production of key pro-inflammatory cytokines implicated in skin inflammation, including:
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Interleukin-2 (IL-2)
-
Interferon-gamma (IFN-γ)
-
Interleukin-5 (IL-5)
-
Interleukin-13 (IL-13)
-
Interleukin-17 (IL-17)
-
Interleukin-22 (IL-22)
-
Interleukin-23 (IL-23)
Upregulation of Anti-inflammatory Cytokines
Concurrently, by increasing cAMP levels and activating CREB, this compound promotes the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) .
Quantitative Data on Cytokine Inhibition
The following table summarizes the inhibitory activity of this compound against various PDE isoforms and its effect on TNF-α release.
| Parameter | Value | Reference |
| PDE4B IC₅₀ | 0.060 µM | [1] |
| Ki for PDE4B | 65 ± 9.8 nM | [2] |
| TNF-α Inhibition IC₅₀ (LPS-stimulated human PBMCs) | Data not publicly available | - |
Preclinical Efficacy in Animal Models
While specific preclinical studies on this compound in animal models of atopic dermatitis (e.g., oxazolone-induced) or psoriasis (e.g., imiquimod-induced) are not extensively detailed in publicly available literature, the known mechanism of PDE4 inhibition strongly supports its potential efficacy in these models. PDE4 inhibitors as a class have consistently demonstrated anti-inflammatory effects in such models, leading to reductions in ear swelling, epidermal thickness, and inflammatory cell infiltration.
Clinical Efficacy in Atopic Dermatitis
This compound has undergone clinical evaluation for the treatment of mild-to-moderate atopic dermatitis.
Phase 2 Clinical Trial (NCT01301508)
A key Phase 2a, multi-center, randomized, double-blind, vehicle-controlled, bilateral study evaluated the safety and efficacy of topically applied this compound ointment.
Key Study Design Elements:
-
Population: Patients with mild-to-moderate atopic dermatitis.
-
Intervention: this compound ointment applied twice daily for 6 weeks to one target lesion, and vehicle ointment applied to a comparable contralateral lesion.
-
Primary Efficacy Endpoint: Change from baseline in the Atopic Dermatitis Severity Index (ADSI) score at day 28. The ADSI is a composite score assessing erythema, pruritus, exudation, excoriation, and lichenification.
Efficacy Results
The study demonstrated a statistically significant improvement in atopic dermatitis lesions treated with this compound compared to vehicle.
| Outcome Measure | This compound vs. Vehicle | p-value | Reference |
| Mean Change from Baseline in Target Lesion Score (Day 14) | SMD: -0.76 (95% CI: -1.38 to -0.13) | 0.02 | [3] |
| Mean Change from Baseline in Target Lesion Score (Day 28) | SMD: -0.68 (95% CI: -1.30 to -0.05) | 0.03 | [3] |
These results indicate a rapid and sustained reduction in the severity of atopic dermatitis lesions with this compound treatment.
Experimental Protocols
PDE4 Enzyme Inhibition Assay (General Protocol)
This protocol outlines a typical fluorescence polarization (FP)-based assay to determine the inhibitory activity of a compound against a PDE4 enzyme.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., this compound) in DMSO.
-
Dilute the recombinant human PDE4B enzyme to the desired concentration in assay buffer.
-
Prepare a solution of a fluorescently labeled cAMP substrate (e.g., FAM-cAMP) in assay buffer.
-
Prepare a binding agent that specifically binds to the product of the enzymatic reaction (AMP).
-
-
Assay Procedure:
-
Add the test compound at various concentrations to the wells of a microplate.
-
Add the PDE4B enzyme solution to each well and incubate to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FAM-cAMP substrate solution.
-
Incubate the plate to allow for the enzymatic reaction to proceed.
-
Stop the reaction and add the binding agent.
-
Measure the fluorescence polarization of each well using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
PDE4 Inhibition Assay Workflow
Workflow for a typical PDE4 enzyme inhibition assay.
In Vitro Cytokine Release Assay from Human PBMCs (General Protocol)
This protocol describes a method to assess the effect of a test compound on cytokine production by human PBMCs.
-
PBMC Isolation:
-
Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs and resuspend them in complete cell culture medium.
-
-
Cell Culture and Treatment:
-
Seed the PBMCs in a multi-well culture plate at a specified density.
-
Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for a defined period.
-
Stimulate the cells with a pro-inflammatory agent, such as lipopolysaccharide (LPS) or anti-CD3/anti-CD28 antibodies, to induce cytokine production.
-
Include appropriate controls (unstimulated cells, vehicle-treated stimulated cells).
-
-
Cytokine Measurement:
-
After the incubation period, collect the cell culture supernatants.
-
Measure the concentrations of the desired cytokines (e.g., TNF-α, IL-10) in the supernatants using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.
-
-
Data Analysis:
-
Calculate the percentage of cytokine inhibition for each concentration of the test compound compared to the vehicle-treated stimulated control.
-
Determine the IC₅₀ value for the inhibition of each cytokine.
-
Cytokine Release Assay Workflow
Workflow for an in vitro cytokine release assay using human PBMCs.
Conclusion
This compound represents a significant advancement in the topical treatment of inflammatory skin diseases. Its novel, boron-based mechanism of action provides potent and selective inhibition of PDE4, leading to a broad-spectrum anti-inflammatory effect through the modulation of key cytokine pathways. Clinical data in atopic dermatitis have confirmed its efficacy in reducing disease severity. The in-depth understanding of its molecular and cellular mechanisms of action, as outlined in this technical guide, provides a strong foundation for its continued development and clinical application in dermatology. Further research into its long-term safety and efficacy in various inflammatory skin conditions is warranted.
References
AN-2898: A Technical Whitepaper on a Selective Phosphodiesterase 4 (PDE4) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
AN-2898 is a novel, small-molecule, selective phosphodiesterase 4 (PDE4) inhibitor that has been investigated for its potential therapeutic effects in inflammatory conditions, particularly atopic dermatitis. As a member of the benzoxaborole class of compounds, this compound exhibits a unique mechanism of action by targeting the enzymatic activity of PDE4, a key regulator of intracellular cyclic adenosine monophosphate (cAMP) levels. This document provides an in-depth technical overview of this compound, summarizing its mechanism of action, selectivity, and preclinical and clinical findings. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.
Mechanism of Action
This compound exerts its pharmacological effects through the selective inhibition of phosphodiesterase 4 (PDE4). PDE4 is a superfamily of enzymes responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in a multitude of cellular processes, including the inflammatory cascade. By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP. Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which subsequently phosphorylates and deactivates various pro-inflammatory transcription factors. This cascade of events ultimately results in the suppression of the production and release of several key inflammatory cytokines.
The binding of this compound to the catalytic site of PDE4 is a critical aspect of its inhibitory activity. The boron atom within the benzoxaborole structure of this compound is thought to play a key role in its potent and selective inhibition of the enzyme.
dot
Caption: this compound inhibits PDE4, leading to increased cAMP levels and reduced inflammation.
In Vitro Pharmacology
Phosphodiesterase (PDE) Inhibition
This compound is a potent inhibitor of PDE4. In vitro enzymatic assays have demonstrated its high affinity for this enzyme family.
Table 1: this compound PDE4 Inhibitory Activity
| Parameter | Value |
| IC50 (PDE4) | 0.027 µM[1] |
| Ki (PDE4) | 65 ± 9.8 nM |
IC50: Half-maximal inhibitory concentration; Ki: Inhibitory constant.
Selectivity Profile
A key characteristic of this compound is its selectivity for PDE4 over other PDE families. This selectivity is crucial for minimizing off-target effects and improving the therapeutic index of the compound. While specific IC50 values for other PDE families are not publicly available, it is reported to be selective over PDE1A, PDE2A, and PDE3A[1].
Table 2: this compound PDE Selectivity
| PDE Family | Selectivity vs. PDE4 |
| PDE1A | Selective |
| PDE2A | Selective |
| PDE3A | Selective |
Cytokine Inhibition
Consistent with its mechanism of action, this compound has been shown to inhibit the production of several pro-inflammatory cytokines from human peripheral blood mononuclear cells (PBMCs). This demonstrates its anti-inflammatory potential at a cellular level.
Table 3: this compound Inhibition of Cytokine Production
| Cytokine | Effect |
| TNF-α | Significantly Inhibited[1] |
| IL-2 | Significantly Inhibited[1] |
| IFN-γ | Significantly Inhibited[1] |
| IL-5 | Significantly Inhibited[1] |
| IL-10 | Significantly Inhibited[1] |
Experimental Protocols
PDE4 Enzyme Inhibition Assay
A detailed, step-by-step protocol for the PDE4 enzyme inhibition assay used for this compound is not publicly available. However, based on available information, a general protocol can be outlined:
dot
Caption: Workflow for a typical PDE4 enzyme inhibition assay.
-
Enzyme Preparation: Recombinant human PDE4 subtypes are expressed and purified from an expression system, such as Sf9 insect cells.
-
Assay Reaction: The assay is typically performed in a 96- or 384-well plate format. The reaction mixture contains the purified PDE4 enzyme, assay buffer, and varying concentrations of the test compound (this compound).
-
Substrate Addition: The reaction is initiated by the addition of a labeled cAMP substrate (e.g., [3H]-cAMP).
-
Incubation: The reaction is incubated for a defined period at a specific temperature (e.g., 30 minutes at room temperature).
-
Termination and Detection: The reaction is terminated, and the amount of hydrolyzed substrate is quantified using a suitable detection method, such as scintillation proximity assay (SPA) or fluorescence polarization (FP).
-
Data Analysis: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curve.
Cytokine Production Inhibition Assay
The following is a generalized protocol for assessing the effect of a compound on cytokine production from human PBMCs.
dot
Caption: General workflow for a cytokine production inhibition assay.
-
PBMC Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from whole blood of healthy donors using density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Culture: PBMCs are cultured in appropriate cell culture medium.
-
Compound Treatment: Cells are treated with various concentrations of this compound.
-
Stimulation: To induce cytokine production, cells are stimulated with a mitogen such as lipopolysaccharide (LPS) or with anti-CD3 and anti-CD28 antibodies.
-
Incubation: The cells are incubated for a period of 24 to 48 hours to allow for cytokine secretion.
-
Supernatant Collection: The cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of specific cytokines (e.g., TNF-α, IL-2, IL-5) in the supernatant is measured using a sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The inhibitory effect of this compound on the production of each cytokine is determined, and IC50 values are calculated where applicable.
In Vivo Studies
While specific in vivo study protocols for this compound are not publicly detailed, a common animal model for atopic dermatitis involves the use of haptens like 2,4-dinitrofluorobenzene (DNFB) to induce an inflammatory skin reaction in mice.
Clinical Development
This compound has been evaluated in a clinical trial for the treatment of mild-to-moderate atopic dermatitis.
Clinical Trial NCT01301508
This was a Phase 2, multi-center, randomized, double-blind, vehicle-controlled study to evaluate the efficacy and safety of topically applied this compound ointment.
Table 4: Overview of Clinical Trial NCT01301508
| Parameter | Description |
| Study ID | NCT01301508 |
| Indication | Mild-to-Moderate Atopic Dermatitis |
| Phase | 2 |
| Primary Endpoint | Change from baseline in Atopic Dermatitis Severity Index (ADSI) score |
| Status | Completed |
While the full, detailed results of this trial are not publicly available in a structured format, the study aimed to assess the improvement in the signs and symptoms of atopic dermatitis as measured by the ADSI score.
Conclusion
This compound is a potent and selective PDE4 inhibitor with demonstrated anti-inflammatory properties in vitro. Its ability to suppress the production of key pro-inflammatory cytokines highlights its potential as a therapeutic agent for inflammatory skin conditions such as atopic dermatitis. Further disclosure of detailed preclinical and clinical data will be essential for a complete understanding of its therapeutic profile.
References
Preclinical Profile of AN-2898: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AN-2898 is a novel, boron-based small molecule developed by Anacor Pharmaceuticals (later acquired by Pfizer) as a topical anti-inflammatory agent. It belongs to the benzoxaborole class of compounds and functions as a potent phosphodiesterase-4 (PDE4) inhibitor. By inhibiting PDE4, this compound increases intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn downregulates the production of pro-inflammatory cytokines. This mechanism of action makes it a promising candidate for the treatment of inflammatory skin conditions such as atopic dermatitis and psoriasis. This technical guide provides a comprehensive overview of the preclinical safety and efficacy studies of this compound, presenting available data in a structured format, detailing experimental methodologies, and visualizing key pathways and workflows.
Efficacy Studies
In Vitro Efficacy
This compound has demonstrated potent inhibitory activity against the PDE4 enzyme and the release of key inflammatory mediators.
| Parameter | IC50 Value | Cell/Enzyme System |
| PDE4 Enzyme Activity | 0.060 µM | Recombinant human PDE4 |
| TNF-α Release | 0.16 µM | Lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (hPBMCs) |
Experimental Protocol: In Vitro Cytokine Release Assay
-
Cell Culture: Human peripheral blood mononuclear cells (hPBMCs) were isolated from healthy donors.
-
Stimulation: Cells were stimulated with lipopolysaccharide (LPS) to induce the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α).
-
Treatment: Varying concentrations of this compound were added to the cell cultures prior to stimulation.
-
Measurement: After a specified incubation period, the concentration of TNF-α in the cell culture supernatant was measured using an enzyme-linked immunosorbent assay (ELISA).
-
Analysis: The half-maximal inhibitory concentration (IC50) was calculated, representing the concentration of this compound required to inhibit 50% of the TNF-α release.
In Vivo Efficacy
A Phase 2a clinical trial in patients with mild-to-moderate atopic dermatitis provided evidence of in vivo efficacy. While detailed preclinical animal model data is not publicly available, the clinical results offer insight into its potential therapeutic effect.
| Endpoint | This compound Treated Lesions | Vehicle Treated Lesions | P-value |
| Percentage of lesions with improvement in Atopic Dermatitis Severity Index (ADSI) score from baseline | 71% | 14% | 0.01 |
| Mean improvement in ADSI score at day 28 | 68% | 45% | 0.02 |
Experimental Protocol: Phase 2a Atopic Dermatitis Clinical Trial (Summary)
-
Study Design: A multi-center, randomized, double-blind, vehicle-controlled study.
-
Participants: Patients with mild-to-moderate atopic dermatitis.
-
Intervention: Patients were treated with either this compound ointment or a vehicle ointment.
-
Primary Endpoint: The primary endpoint was the proportion of patients achieving a certain level of improvement in the Atopic Dermatitis Severity Index (ADSI) score from baseline to day 28. The ADSI score is a composite score that evaluates the severity of erythema, pruritus, excoriation, and lichenification.
-
Results: The trial met its primary endpoint, demonstrating a statistically significant improvement in atopic dermatitis lesions treated with this compound compared to the vehicle.[1]
Safety and Tolerability
Preclinical safety studies are a critical component of drug development. While comprehensive toxicology and safety pharmacology data for this compound are not publicly detailed, a Phase 1 clinical trial provided initial human safety information.
Phase 1 Clinical Trial Findings:
In a Phase 1 clinical trial, this compound ointment was reported to be very well tolerated and demonstrated no irritant potential.[2] No severe adverse events considered related to the study drug were reported in the Phase 2a trial.[1]
Mechanism of Action: PDE4 Inhibition
This compound exerts its anti-inflammatory effects by inhibiting the phosphodiesterase-4 (PDE4) enzyme. PDE4 is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key second messenger involved in the regulation of inflammatory responses.
Caption: Mechanism of action of this compound as a PDE4 inhibitor.
Experimental Workflow: In Vitro Efficacy Testing
The following diagram illustrates a typical workflow for assessing the in vitro efficacy of an anti-inflammatory compound like this compound.
Caption: A generalized workflow for in vitro efficacy testing of this compound.
Conclusion
The available preclinical and early clinical data for this compound suggest that it is a promising topical anti-inflammatory agent with a favorable safety profile. Its potent inhibition of PDE4 and subsequent reduction of pro-inflammatory cytokines provide a strong rationale for its development in the treatment of atopic dermatitis and other inflammatory skin diseases. Further publication of detailed preclinical toxicology, pharmacokinetic, and efficacy data from animal models would provide a more complete picture of its therapeutic potential.
References
AN-2898: A Technical Guide for Atopic Dermatitis and Psoriasis Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of AN-2898, a novel boron-based phosphodiesterase-4 (PDE4) inhibitor, for research in atopic dermatitis and psoriasis. This document synthesizes publicly available data on its mechanism of action, clinical efficacy, and experimental protocols.
Core Mechanism of Action: PDE4 Inhibition
This compound is a selective and reversible competitive inhibitor of phosphodiesterase 4 (PDE4).[1] PDE4 is a critical enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound leads to an increase in intracellular cAMP levels. Elevated cAMP levels, in turn, downregulate the production of pro-inflammatory cytokines, which are key mediators in the pathogenesis of inflammatory skin diseases like atopic dermatitis and psoriasis.
This compound has demonstrated potent inhibition of PDE4 with an IC50 of 0.027 μM.[2] It also effectively inhibits PDE4 subtypes PDE4B1, PDE4A1A, and PDE4D2.[2] Preclinical studies have shown that this compound significantly inhibits the production of several key inflammatory cytokines, including TNF-α, IL-2, IFN-γ, IL-5, and IL-10.[2]
Signaling Pathway
The mechanism of action of this compound revolves around the modulation of the cAMP signaling pathway within inflammatory cells.
Caption: this compound inhibits PDE4, increasing cAMP levels and leading to reduced pro-inflammatory cytokine production.
This compound in Atopic Dermatitis
This compound has undergone a Phase 2a clinical trial for the treatment of mild-to-moderate atopic dermatitis.[3][4] The trial demonstrated positive preliminary results regarding both safety and efficacy.[3]
Clinical Trial Data
The following tables summarize the key quantitative data from the Phase 2a clinical trial (NCT01301508).[4][5]
Table 1: Trial Design and Demographics
| Parameter | Value |
| ClinicalTrials.gov ID | NCT01301508 |
| Phase | 2a |
| Study Design | Double-blind, vehicle-controlled, bilateral |
| Number of Patients | 21 (in the this compound arm) |
| Indication | Mild-to-moderate atopic dermatitis |
| Treatment | 1% this compound ointment applied twice daily |
| Duration | 28 days |
Table 2: Efficacy Results at Day 28
| Endpoint | This compound (1% Ointment) | Vehicle | P-value |
| Primary Endpoint: | |||
| % of lesions with improvement in Atopic Dermatitis Severity Index (ADSI) | 71% | 14% | P = 0.01[3] |
| Secondary Endpoints: | |||
| Mean % improvement in ADSI score | 68% | 45% | P = 0.02[3] |
| % of lesions achieving total or partial clearance (ADSI ≤ 2.0) | 48% | 33% | Not specified |
Experimental Protocol: Phase 2a Clinical Trial (NCT01301508)
Objective: To evaluate the safety and efficacy of 1% this compound ointment compared to a vehicle in treating mild-to-moderate atopic dermatitis.
Methodology:
-
Patient Population: Patients with a clinical diagnosis of atopic dermatitis.
-
Inclusion Criteria:
-
Two comparable target lesions.
-
Willingness to apply study medication as directed.
-
-
Exclusion Criteria:
-
Concurrent use of other topical or systemic medications for atopic dermatitis.
-
Other active skin conditions in the target area.
-
-
Treatment Regimen: Patients applied 1% this compound ointment to one target lesion and the vehicle ointment to a comparable contralateral lesion twice daily for 28 days.
-
Primary Outcome Measure: The proportion of patients showing an improvement in the Atopic Dermatitis Severity Index (ADSI) score from baseline at day 28. The ADSI score assesses erythema, pruritus, exudation, excoriation, and lichenification on a scale of 0 (none) to 3 (severe) for each sign.
Caption: Workflow of the Phase 2a clinical trial for this compound in atopic dermatitis.
This compound in Psoriasis Research
This compound was initially investigated as a potential topical treatment for psoriasis.[6] A Phase 1 clinical trial demonstrated that this compound ointment was well-tolerated and had no irritant potential.[6] However, subsequent development and published research have largely focused on another boron-based PDE4 inhibitor from Anacor Pharmaceuticals, AN2728 (crisaborole), for the treatment of psoriasis. While this compound showed potential, the publicly available data on its specific efficacy in psoriasis is limited. Researchers interested in the topical treatment of psoriasis with PDE4 inhibitors may find more extensive data available for crisaborole.
Conclusion
This compound is a potent and selective PDE4 inhibitor that has shown promising efficacy and safety in a Phase 2a clinical trial for atopic dermatitis. Its mechanism of action, centered on the elevation of intracellular cAMP and subsequent reduction of pro-inflammatory cytokines, makes it a molecule of significant interest for the treatment of inflammatory skin diseases. While its development for psoriasis appears to have been deprioritized in favor of a related compound, the foundational research on this compound provides valuable insights for scientists and drug development professionals working in the field of dermatology. Further research and clinical trials would be necessary to fully elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Anacor Pharmaceuticals, Inc. Announces Positive Results from Phase 1 Safety Trial of AN2898 for Psoriasis and Atopic Dermatitis - BioSpace [biospace.com]
AN-2898: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
AN-2898 is a novel benzoxaborole derivative that has demonstrated significant potential as a topical anti-inflammatory agent. As a potent phosphodiesterase 4 (PDE4) inhibitor, it modulates the immune response by increasing intracellular levels of cyclic adenosine monophosphate (cAMP). This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its mechanism of action and the experimental methodologies used for its characterization.
Chemical Structure and Identification
This compound is chemically known as 4-((1-hydroxy-1,3-dihydrobenzo[c][1][2]oxaborol-5-yl)oxy)phthalonitrile.[1] It is a derivative of crisaborole (AN2728), another benzoxaborole-based PDE4 inhibitor. The key structural feature of this compound is the benzoxaborole ring system, where a boron atom is integrated into a bicyclic structure. This boron atom plays a crucial role in its inhibitory activity against PDE4.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | 4-((1-hydroxy-1,3-dihydrobenzo[c][1][2]oxaborol-5-yl)oxy)phthalonitrile[1] |
| Molecular Formula | C₁₅H₉BN₂O₃[1] |
| SMILES | B1(C2=C(CO1)C=C(C=C2)OC3=CC(=C(C=C3)C#N)C#N)O[1] |
| CAS Number | 906673-33-4[1] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile. While experimental data is limited in publicly available literature, predicted values provide initial insights.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 276.06 g/mol | PubChem[1] |
| Water Solubility (predicted) | 0.0242 mg/mL | ALOGPS[2] |
| logP (predicted) | 2.09 | ALOGPS[2] |
| pKa (strongest acidic, predicted) | 8.95 | ChemAxon[2] |
| pKa (strongest basic, predicted) | -3.7 | ChemAxon[2] |
Note: The predicted values should be confirmed by experimental analysis for definitive characterization.
Biological Activity and Mechanism of Action
This compound is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a critical role in the inflammatory cascade. PDE4 is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key second messenger that modulates the activity of various immune cells.
By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB promotes the transcription of anti-inflammatory cytokines, such as interleukin-10 (IL-10), while suppressing the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-2 (IL-2), and interferon-gamma (IFN-γ).
Quantitative Bioactivity
This compound has demonstrated potent inhibitory activity against various PDE4 subtypes and the subsequent reduction of pro-inflammatory cytokine release.
Table 3: In Vitro Bioactivity of this compound
| Assay | IC₅₀ / Kᵢ | Cell Line / Enzyme |
| PDE4 Inhibition | IC₅₀: 0.027 µM | Mixed PDE enzymes |
| PDE4B Inhibition | Kᵢ: 65 ± 9.8 nM | Recombinant PDE4B |
| TNF-α Release Inhibition | IC₅₀: 0.16 µM | hPBMCs |
Experimental Protocols
PDE4 Inhibition Assay (Biochemical)
A standard biochemical assay to determine the inhibitory activity of this compound against PDE4 involves the use of purified recombinant human PDE4 enzyme.
Methodology:
-
Assay Buffer Preparation: A suitable buffer (e.g., Tris-HCl) containing MgCl₂ and a reducing agent like DTT is prepared.
-
Enzyme and Inhibitor Addition: Purified recombinant human PDE4 enzyme is added to the assay plate wells, followed by the addition of varying concentrations of this compound or vehicle control.
-
Pre-incubation: The plate is pre-incubated to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, cAMP.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Reaction Termination: The reaction is stopped, typically by the addition of a stop solution (e.g., 0.1 M HCl).
-
Detection: The amount of AMP produced is quantified. This can be achieved using various methods, such as radioimmunoassay, fluorescence polarization, or enzyme-coupled colorimetric assays.
-
Data Analysis: The concentration of this compound that inhibits 50% of the PDE4 activity (IC₅₀) is calculated by fitting the data to a dose-response curve.
TNF-α Release Inhibition Assay (Cell-based)
This assay evaluates the ability of this compound to inhibit the release of the pro-inflammatory cytokine TNF-α from human peripheral blood mononuclear cells (hPBMCs).
Methodology:
-
Cell Isolation: Human PBMCs are isolated from fresh whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Culture: The isolated PBMCs are washed and resuspended in a suitable culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum.
-
Inhibitor Treatment: The cells are plated in a multi-well plate and pre-treated with various concentrations of this compound or a vehicle control for a specified period (e.g., 1 hour).
-
Stimulation: The cells are then stimulated with a pro-inflammatory agent, typically lipopolysaccharide (LPS), to induce the production and release of TNF-α.
-
Incubation: The plates are incubated for an extended period (e.g., 18-24 hours) to allow for cytokine production.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
TNF-α Quantification: The concentration of TNF-α in the supernatant is measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The IC₅₀ value, representing the concentration of this compound that inhibits 50% of the LPS-induced TNF-α release, is determined from the dose-response curve.
Pharmacokinetics
Currently, there is limited publicly available information on the pharmacokinetic profile of this compound. As a topical agent, key parameters of interest would include skin penetration, systemic absorption, metabolism, and excretion. Further studies are required to fully characterize the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Conclusion
This compound is a promising PDE4 inhibitor with a well-defined chemical structure and a clear mechanism of action for its anti-inflammatory effects. The provided data and experimental outlines offer a solid foundation for researchers and drug development professionals working with this compound. Further investigation into its experimental physicochemical properties and a comprehensive pharmacokinetic profiling will be essential for its continued development and potential clinical application.
References
AN-2898 and its Postulated Role in cAMP Modulation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
AN-2898 is an investigational small molecule that has been evaluated for the topical treatment of mild-to-moderate atopic dermatitis.[1] While specific details regarding its mechanism of action are not extensively published, its concurrent investigation alongside Crisaborole (AN2728), a known phosphodiesterase 4 (PDE4) inhibitor, in clinical trials for the same indication strongly suggests that this compound belongs to the same therapeutic class.[1] This technical guide synthesizes the available information to postulate the role of this compound in modulating cyclic adenosine monophosphate (cAMP) levels, a key signaling molecule in inflammatory processes. This document will delve into the putative mechanism of action, relevant signaling pathways, and the general experimental protocols used to characterize such compounds, based on the established pharmacology of boron-containing PDE4 inhibitors.
Introduction: The Significance of cAMP in Inflammation
Cyclic AMP is a ubiquitous second messenger that plays a critical role in a myriad of cellular processes, including the regulation of inflammation. In immune and skin cells, elevated intracellular cAMP levels are generally associated with anti-inflammatory responses. This is achieved through the downstream activation of Protein Kinase A (PKA), which can inhibit the production and release of pro-inflammatory cytokines and other inflammatory mediators.
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate the intracellular concentration of cyclic nucleotides by catalyzing their hydrolysis. The PDE4 enzyme subfamily is predominantly expressed in inflammatory cells and is specific for the hydrolysis of cAMP. Therefore, inhibition of PDE4 presents a strategic therapeutic target for the treatment of various inflammatory diseases, including atopic dermatitis. By blocking the degradation of cAMP, PDE4 inhibitors effectively increase its intracellular concentration, thereby dampening the inflammatory cascade.
This compound: A Putative Boron-Based PDE4 Inhibitor
This compound is a boron-containing small molecule.[2] The inclusion of boron in its structure is a key feature shared with Crisaborole, a successful topical PDE4 inhibitor. Boron-based inhibitors have demonstrated a unique binding mechanism to the PDE4 active site.[3] This class of compounds is designed to be competitive and reversible inhibitors of the PDE4 enzyme.[3]
Postulated Mechanism of Action
Based on its chemical class and the context of its clinical investigation, this compound is presumed to act as a PDE4 inhibitor. The proposed mechanism of action is as follows:
-
Enzyme Inhibition: this compound is hypothesized to bind to the active site of the PDE4 enzyme within inflammatory cells.
-
cAMP Accumulation: This binding prevents PDE4 from hydrolyzing cAMP into its inactive form, adenosine monophosphate (AMP).[4][5]
-
Downstream Signaling: The resulting increase in intracellular cAMP levels leads to the activation of downstream effector proteins, primarily PKA.
-
Anti-inflammatory Effects: Activated PKA can then phosphorylate and regulate various transcription factors and other proteins involved in the inflammatory response, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α, interleukins, and interferons.[3][4][5]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway through which this compound modulates cAMP levels and exerts its anti-inflammatory effects.
Caption: Proposed mechanism of this compound as a PDE4 inhibitor.
Quantitative Data on cAMP Modulation (Hypothetical)
While specific data for this compound is not publicly available, the following table represents the type of quantitative data that would be generated to characterize a novel PDE4 inhibitor. The values are hypothetical and for illustrative purposes only.
| Compound | Target | Assay Type | IC₅₀ (nM) | Cell Type | Fold Increase in cAMP |
| This compound | PDE4B | Enzyme Activity | [Hypothetical Value] | Human Dermal Fibroblasts | [Hypothetical Value] |
| This compound | PDE4D | Enzyme Activity | [Hypothetical Value] | Keratinocytes | [Hypothetical Value] |
| Roflumilast | PDE4 | Enzyme Activity | 0.8 | U937 Cells | 10-fold |
| Crisaborole | PDE4 | Enzyme Activity | 49 | Peripheral Blood Mononuclear Cells | 8-fold |
Experimental Protocols
The characterization of a novel PDE4 inhibitor like this compound would involve a series of in vitro and cell-based assays. Below are detailed methodologies for key experiments.
PDE4 Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against PDE4 enzymes.
Methodology:
-
Enzyme Preparation: Recombinant human PDE4B and PDE4D enzymes are expressed and purified.
-
Assay Buffer: A standard assay buffer containing Tris-HCl, MgCl₂, and a fluorescently labeled cAMP substrate is prepared.
-
Compound Dilution: this compound is serially diluted in DMSO to create a range of concentrations.
-
Reaction Initiation: The PDE4 enzyme is incubated with varying concentrations of this compound. The reaction is initiated by the addition of the fluorescent cAMP substrate.
-
Signal Detection: The reaction is allowed to proceed for a specified time at room temperature and then stopped. A binding agent that only associates with the non-hydrolyzed fluorescent cAMP is added. The fluorescence polarization is then measured. A high polarization signal indicates a low level of cAMP hydrolysis (i.e., high enzyme inhibition).
-
Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Caption: Workflow for a PDE4 enzyme inhibition assay.
Intracellular cAMP Measurement Assay
Objective: To quantify the increase in intracellular cAMP levels in response to this compound treatment in relevant cell types.
Methodology:
-
Cell Culture: Human dermal fibroblasts or keratinocytes are cultured in appropriate media.
-
Cell Plating: Cells are seeded into multi-well plates and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A phosphodiesterase inhibitor cocktail (excluding a PDE4 inhibitor) is often included to prevent the degradation of cAMP by other PDEs.
-
Cell Lysis: After a defined incubation period, the cells are lysed using a lysis buffer provided in a commercial cAMP assay kit.
-
cAMP Quantification: The intracellular cAMP concentration in the cell lysates is determined using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
-
Data Analysis: The results are typically expressed as the fold increase in cAMP levels compared to vehicle-treated control cells.
Caption: Workflow for intracellular cAMP measurement.
Conclusion
While direct experimental evidence for this compound's modulation of cAMP levels is not currently in the public domain, its likely classification as a boron-containing PDE4 inhibitor provides a strong basis for its mechanism of action. By inhibiting the PDE4 enzyme, this compound is expected to increase intracellular cAMP concentrations, leading to a downstream cascade of anti-inflammatory effects. This postulated mechanism aligns with the therapeutic rationale for using PDE4 inhibitors in the treatment of atopic dermatitis. Further research and publication of specific data for this compound are required to definitively confirm its pharmacological profile.
Disclaimer: This document is based on publicly available information and scientific principles related to the drug class to which this compound is presumed to belong. The information provided is for informational purposes only and should not be considered as a definitive guide to the properties of this compound.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Boron-based phosphodiesterase inhibitors show novel binding of boron to PDE4 bimetal center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jcadonline.com [jcadonline.com]
The Anti-Inflammatory Profile of the Oxaborole AN2898: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AN2898 is a novel, small-molecule, boron-containing compound belonging to the oxaborole class, designed for topical administration to treat inflammatory skin diseases such as psoriasis and atopic dermatitis. Its primary mechanism of action is the selective inhibition of phosphodiesterase 4 (PDE4), a key enzyme in the inflammatory cascade. By elevating intracellular levels of cyclic adenosine monophosphate (cAMP), AN2898 modulates the production of a range of pro- and anti-inflammatory cytokines, leading to a reduction in the inflammatory response. This technical guide provides a comprehensive overview of the anti-inflammatory profile of AN2898, including its mechanism of action, quantitative in vitro activity, and the methodologies of key experimental procedures used in its preclinical characterization.
Introduction
The oxaborole scaffold has emerged as a promising platform for the development of novel therapeutics due to its unique chemical properties that facilitate interactions with biological targets. AN2898 is a testament to this, demonstrating potent anti-inflammatory activity through the targeted inhibition of PDE4. Chronic inflammatory skin conditions like psoriasis and atopic dermatitis are characterized by the dysregulation of immune responses, leading to excessive inflammation and tissue damage. PDE4 is a critical regulator of inflammatory processes in immune cells, and its inhibition has been a validated therapeutic strategy. This document details the preclinical anti-inflammatory characteristics of AN2898.
Mechanism of Action: PDE4 Inhibition
AN2898 exerts its anti-inflammatory effects by inhibiting the phosphodiesterase 4 (PDE4) enzyme. PDE4 is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cell types, including immune cells. By inhibiting PDE4, AN2898 leads to an accumulation of intracellular cAMP. This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP-response element-binding protein (CREB). Activated CREB modulates the transcription of various genes, leading to a downstream anti-inflammatory effect. This includes the upregulation of anti-inflammatory cytokines, such as Interleukin-10 (IL-10), and the downregulation of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-12 (IL-12), and Interferon-gamma (IFN-γ).[1]
Signaling Pathway of AN2898 Action
Quantitative In Vitro Anti-Inflammatory Activity
The anti-inflammatory efficacy of AN2898 has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) of AN2898 against its primary target, PDE4, and its downstream effect on the release of the pro-inflammatory cytokine TNF-α.
| Target | Assay System | IC50 (µM) | Reference |
| Phosphodiesterase 4 (PDE4) | Enzyme Activity Assay | 0.060 | [2] |
| Cytokine | Cell System | Stimulus | IC50 (µM) | Reference |
| TNF-α | Human Peripheral Blood Mononuclear Cells (hPBMCs) | Lipopolysaccharide (LPS) | 0.16 | [2] |
Experimental Protocols
This section provides detailed methodologies for the key in vitro experiments used to characterize the anti-inflammatory profile of AN2898.
PDE4 Inhibition Assay (Fluorescence Polarization-Based)
This protocol describes a representative fluorescence polarization (FP) assay to determine the inhibitory activity of AN2898 on PDE4.
Principle: The assay measures the hydrolysis of a fluorescently labeled cAMP substrate (e.g., FAM-cAMP) by PDE4. The small, unbound substrate has a low FP value. Upon hydrolysis by PDE4, the resulting fluorescent monophosphate binds to a larger binding agent, leading to a high FP signal. Inhibitors of PDE4 will prevent this hydrolysis, resulting in a low FP signal.
Materials:
-
Recombinant human PDE4B1 enzyme
-
FAM-Cyclic-3',5'-AMP substrate
-
PDE Assay Buffer
-
Binding Agent
-
AN2898 (and other test compounds)
-
384-well microplates
-
Fluorescence microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare a serial dilution of AN2898 in PDE Assay Buffer containing a final concentration of 1% DMSO.
-
Enzyme Preparation: Dilute the recombinant PDE4B1 enzyme to the desired concentration in cold PDE Assay Buffer.
-
Reaction Setup:
-
Add 5 µL of the diluted AN2898 or control to the wells of a 384-well plate.
-
Add 10 µL of the diluted PDE4B1 enzyme to the wells containing the test compound and positive control wells. Add 10 µL of assay buffer to the negative control wells.
-
Initiate the reaction by adding 5 µL of the FAM-cAMP substrate to all wells.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Detection:
-
Dilute the Binding Agent in the provided diluent.
-
Add 10 µL of the diluted Binding Agent to each well.
-
Incubate for an additional 30 minutes at room temperature with gentle agitation.
-
-
Data Acquisition: Read the fluorescence polarization on a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of AN2898 and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Experimental Workflow: PDE4 Inhibition Assay
TNF-α Release Assay from human PBMCs
This protocol details a method to assess the inhibitory effect of AN2898 on the release of TNF-α from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).
Principle: PBMCs are a primary source of inflammatory cytokines. Stimulation with LPS, a component of gram-negative bacteria, induces a robust inflammatory response, including the release of TNF-α. The amount of TNF-α in the cell culture supernatant can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Ficoll-Paque for PBMC isolation
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
AN2898 (and other test compounds)
-
96-well cell culture plates
-
Human TNF-α ELISA kit
Procedure:
-
PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Resuspend the isolated PBMCs in complete RPMI-1640 medium and seed them in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Compound Treatment: Prepare a serial dilution of AN2898 in complete RPMI-1640 medium. Add the diluted compound to the cells and pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL to stimulate TNF-α production. Include unstimulated and vehicle-treated controls.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of TNF-α release for each concentration of AN2898 and determine the IC50 value.
Experimental Workflow: TNF-α Release Assay
Preclinical Development and Clinical Trials
AN2898 has been investigated for the topical treatment of mild-to-moderate atopic dermatitis and plaque psoriasis.[2] A clinical trial, NCT01301508, was conducted to evaluate the efficacy and safety of AN2898 topical ointment.[3][4] This phase 1/2 study assessed a 1% AN2898 ointment applied twice daily for 6 weeks.[5]
Conclusion
The oxaborole AN2898 demonstrates a potent and targeted anti-inflammatory profile, primarily driven by the inhibition of the PDE4 enzyme. Its ability to suppress the production of key pro-inflammatory cytokines, such as TNF-α, at low micromolar concentrations highlights its potential as a topical therapeutic agent for inflammatory dermatoses. The data and experimental frameworks presented in this guide provide a comprehensive technical overview for researchers and drug development professionals interested in the pharmacology of AN2898 and the broader class of oxaborole anti-inflammatory compounds. Further research into its effects on a wider array of cytokines and in various preclinical models of skin inflammation will continue to elucidate its full therapeutic potential.
References
- 1. Inhibition of interferon γ induced interleukin 12 production: A potential mechanism for the anti-inflammatory activities of tumor necrosis factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. resources.revvity.com [resources.revvity.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
Initial In Vivo Efficacy of AN-2898: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the initial in vivo efficacy data for AN-2898, a novel, boron-based small molecule inhibitor of phosphodiesterase-4 (PDE4). Developed by Anacor Pharmaceuticals, this compound has been investigated for the topical treatment of inflammatory skin conditions such as atopic dermatitis and psoriasis. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of key experimental data, detailed methodologies, and a visualization of its mechanism of action.
Executive Summary
This compound has demonstrated significant anti-inflammatory effects in clinical trials. As a selective PDE4 inhibitor, it modulates the immune response by increasing intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn down-regulates the production of multiple pro-inflammatory cytokines. A Phase 2a clinical trial in patients with mild-to-moderate atopic dermatitis revealed that a 1% this compound ointment led to statistically significant improvements in disease severity compared to a vehicle control.
Data Presentation
The primary quantitative data for the in vivo efficacy of this compound comes from a Phase 2a, multi-center, randomized, double-blind, vehicle-controlled, bilateral study (NCT01301508) in patients with mild-to-moderate atopic dermatitis.[1]
| Efficacy Endpoint | This compound (1% Ointment) | Vehicle | p-value |
| Lesions with Improved ADSI Score at Day 28 | 71% | 14% | 0.01 |
| Mean Improvement in ADSI Score at Day 28 | 68% | 45% | 0.02 |
| Lesions Achieving Total or Partial Clearance at Day 28 | 48% | 33% | Not Reported |
ADSI: Atopic Dermatitis Severity Index
Experimental Protocols
Phase 2a Clinical Trial (NCT01301508)
Objective: To evaluate the safety, tolerability, and efficacy of 1% this compound ointment for the topical treatment of mild-to-moderate atopic dermatitis.
Study Design:
-
Trial Type: Interventional, Randomized, Double-Blind, Vehicle-Controlled, Parallel Assignment.
-
Participants: 46 patients with a clinical diagnosis of stable, mild-to-moderate atopic dermatitis for at least one month, affecting a total body surface area of ≤35%.[1] Participants were required to have two comparable target lesions.
-
Treatment Regimen: Patients were randomized to apply either 1% this compound ointment or a vehicle ointment to their target lesions twice daily for six weeks.[1]
-
Primary Outcome Measure: The primary endpoint was the percentage of participants in whom the active lesion (ointment treated) achieved a greater decrease from baseline in the Atopic Dermatitis Severity Index (ADSI) score as compared to the vehicle-treated lesion at Day 28.[1]
Atopic Dermatitis Severity Index (ADSI): The ADSI score was used to assess the severity of atopic dermatitis in the target lesions.[1] It evaluates five key signs of the condition:
-
Erythema (redness)
-
Pruritus (itching)
-
Exudation (oozing)
-
Excoriation (scratching)
-
Lichenification (thickening of the skin)
Each sign was graded on a scale of 0 (none) to 3 (severe), resulting in a total possible ADSI score ranging from 0 to 15, with higher scores indicating greater severity.[1]
Mechanism of Action: PDE4 Inhibition
This compound is a selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme that plays a crucial role in the inflammatory cascade. PDE4 degrades cyclic adenosine monophosphate (cAMP), a second messenger that modulates the activity of various immune cells. By inhibiting PDE4, this compound increases intracellular cAMP levels. This elevation in cAMP leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB promotes the transcription of anti-inflammatory cytokines, such as IL-10, while inhibiting the signaling pathways of pro-inflammatory cytokines, including TNF-α, IL-2, IFN-γ, and IL-5.
Signaling Pathway Diagram
Caption: this compound inhibits PDE4, leading to increased cAMP, PKA activation, and a shift towards an anti-inflammatory cytokine profile.
Experimental Workflow
Caption: Workflow of the Phase 2a clinical trial for this compound in atopic dermatitis.
Conclusion
The initial in vivo efficacy data for this compound demonstrates its potential as a topical treatment for atopic dermatitis. The selective inhibition of PDE4 provides a targeted mechanism to reduce inflammation with a favorable safety profile observed in early clinical trials. Further investigation into the long-term efficacy and safety of this compound is warranted.
References
Methodological & Application
AN-2898: In Vitro Experimental Protocols for a Novel PDE4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
AN-2898 is an investigational, boron-based small molecule that functions as a phosphodiesterase 4 (PDE4) inhibitor.[1][2][3] Developed for the potential topical treatment of inflammatory skin conditions such as atopic dermatitis and psoriasis, this compound is a structural analog of crisaborole (AN-2728), a PDE4 inhibitor approved for atopic dermatitis.[2][3][4] Its mechanism of action centers on the inhibition of the PDE4 enzyme, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent modulation of inflammatory responses.[5][6][7] This document provides detailed protocols for in vitro studies to characterize the activity of this compound.
Mechanism of Action
This compound selectively targets and inhibits PDE4, an enzyme responsible for the degradation of cAMP. By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP.[5][6][7] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates various downstream pro-inflammatory transcription factors, such as NF-κB. This cascade of events ultimately results in the reduced production and release of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-2 (IL-2), IL-5, IL-10, and Interferon-gamma (IFN-γ), thereby mitigating the inflammatory response.[1]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of this compound.
| Target | Assay Type | IC50 (µM) |
| PDE4 Enzyme | Biochemical Assay | 0.060 |
| Inhibitory concentration (IC50) of this compound on PDE4 enzyme activity. |
| Cytokine | Cell Type | Stimulant | IC50 (µM) |
| TNF-α | Human Peripheral Blood Mononuclear Cells (hPBMCs) | Lipopolysaccharide (LPS) | 0.16 |
| Inhibitory concentration (IC50) of this compound on TNF-α release from stimulated hPBMCs.[2] |
Experimental Protocols
PDE4 Enzyme Inhibition Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound on PDE4 enzyme activity.
Caption: Workflow for PDE4 enzyme inhibition assay.
-
Recombinant human PDE4 enzyme
-
Cyclic AMP (cAMP)
-
This compound
-
Assay buffer (e.g., Tris-HCl based)
-
Enzyme-linked immunosorbent assay (ELISA) kit for AMP detection or other suitable detection method
-
96-well microplates
-
Microplate reader
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. A typical concentration range would be from 1 µM to 0.001 µM. Include a vehicle control (e.g., DMSO) and a no-enzyme control.
-
Reaction Setup: In a 96-well plate, add the assay buffer, followed by the diluted this compound or vehicle control.
-
Enzyme Addition: Add the recombinant human PDE4 enzyme to each well, except for the no-enzyme control wells.
-
Initiation of Reaction: Start the reaction by adding the cAMP substrate to all wells.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding a stop solution).
-
Quantification: Measure the amount of AMP produced using a suitable detection method, such as an ELISA-based kit.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
TNF-α Release Assay from Human PBMCs
This protocol describes the measurement of this compound's ability to inhibit the release of TNF-α from stimulated human peripheral blood mononuclear cells (PBMCs).
Caption: Workflow for TNF-α release assay.
-
Human whole blood or buffy coats
-
Ficoll-Paque or other density gradient medium
-
RPMI-1640 cell culture medium supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
Lipopolysaccharide (LPS)
-
Human TNF-α ELISA kit
-
96-well cell culture plates
-
Centrifuge
-
CO2 incubator
-
PBMC Isolation: Isolate PBMCs from human whole blood or buffy coats using density gradient centrifugation with Ficoll-Paque.
-
Cell Seeding: Resuspend the isolated PBMCs in complete RPMI-1640 medium and seed them into a 96-well cell culture plate at a density of approximately 1 x 10^6 cells/mL.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the diluted compound or vehicle control to the appropriate wells and pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
Cell Stimulation: Stimulate the cells by adding LPS to each well at a final concentration of 1 µg/mL. Include an unstimulated control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of TNF-α inhibition for each concentration of this compound relative to the LPS-stimulated vehicle control. Determine the IC50 value by plotting the data and fitting it to a dose-response curve.
Conclusion
The provided protocols offer a framework for the in vitro characterization of this compound, a novel boron-based PDE4 inhibitor. These assays are crucial for determining the compound's potency and mechanism of action at a cellular and enzymatic level, providing essential data for its preclinical and clinical development as a potential therapeutic for inflammatory skin diseases.
References
- 1. Boron-based phosphodiesterase inhibitors show novel binding of boron to PDE4 bimetal center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Crisaborole Topical Ointment, 2% in Patients Ages 2 to 17 Years with Atopic Dermatitis: A Phase 1b, Open‐Label, Maximal‐Use Systemic Exposure Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crisaborole Topical Ointment, 2%: A Nonsteroidal, Topical, Anti-Inflammatory Phosphodiesterase 4 Inhibitor in Clinical Development for the Treatment of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Preparation of AN-2898 Stock Solution for Cell Culture: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of a stock solution of AN-2898, a selective phosphodiesterase 4 (PDE4) inhibitor, for use in cell culture applications. The protocol includes information on the chemical properties of this compound, recommended solvents, step-by-step instructions for dissolution, and guidelines for proper storage to ensure the stability and efficacy of the compound in experimental settings. Adherence to this protocol will enable researchers to prepare a consistent and reliable this compound stock solution for various in vitro studies.
Introduction
This compound is a small molecule inhibitor that selectively targets phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP, which in turn modulates various cellular processes, including inflammation. Due to its mechanism of action, this compound is a valuable tool for research in immunology, inflammation, and other related fields. Proper preparation of a stock solution is the first critical step to ensure accurate and reproducible experimental results. This application note provides a comprehensive guide for the preparation and storage of this compound stock solutions.
Properties of this compound
A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for accurate calculations and handling of the compound.
| Property | Value |
| Molecular Weight | 276.06 g/mol [1] |
| Chemical Formula | C₁₅H₉BN₂O₃ |
| Appearance | Typically a powder |
| Primary Solvent | Dimethyl sulfoxide (DMSO) |
| Mechanism of Action | Selective Phosphodiesterase 4 (PDE4) Inhibitor[2] |
Table 1: Chemical and Physical Properties of this compound.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). DMSO is the recommended solvent for most non-polar small molecule inhibitors intended for cell culture use.
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-handling Preparation: Before opening the vial of this compound, centrifuge it briefly to ensure that all the powder is collected at the bottom of the vial.
-
Calculating the Required Mass: To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:
Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
For example, to prepare 1 mL of a 10 mM stock solution:
Mass (mg) = 0.010 mol/L x 0.001 L x 276.06 g/mol x 1000 mg/g = 2.76 mg
-
Weighing this compound: Carefully weigh out the calculated amount of this compound powder using an analytical balance in a sterile environment, such as a laminar flow hood.
-
Dissolution in DMSO:
-
Add the weighed this compound powder to a sterile microcentrifuge tube or vial.
-
Add the calculated volume of DMSO to the tube. For the example above, this would be 1 mL.
-
Tightly cap the tube and vortex thoroughly for several minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary, but avoid excessive heat.
-
-
Sterilization (Optional): If sterility is a major concern, the stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles, which can degrade the compound.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term storage. A supplier recommends storage in DMSO for up to 2 weeks at 4°C or up to 6 months at -80°C.
-
Workflow for Preparing this compound Stock Solution
Caption: A flowchart illustrating the key steps for preparing a stock solution of this compound.
Working Solution Preparation
To prepare a working solution for your cell culture experiments, the DMSO stock solution must be further diluted in your cell culture medium. It is crucial to keep the final concentration of DMSO in the culture medium low (typically below 0.5%, and ideally below 0.1%) to avoid solvent-induced cytotoxicity.
Procedure for Dilution:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentration.
-
Always include a vehicle control in your experiments, which consists of cell culture medium with the same final concentration of DMSO as your experimental samples.
Signaling Pathway of this compound
This compound is a selective inhibitor of phosphodiesterase 4 (PDE4). PDE4 is a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. By inhibiting PDE4, this compound prevents the degradation of cAMP to AMP. The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and regulates the activity of various downstream targets, including transcription factors like CREB (cAMP response element-binding protein). This pathway is crucial in modulating inflammatory responses.
This compound Signaling Pathway
Caption: The signaling pathway of this compound as a PDE4 inhibitor, leading to increased cAMP levels.
Conclusion
The protocol outlined in this application note provides a standardized method for the preparation of this compound stock solutions for cell culture experiments. By following these guidelines, researchers can ensure the quality and consistency of their stock solutions, leading to more reliable and reproducible experimental outcomes. It is always recommended to consult the manufacturer's specific instructions for any compound and to perform preliminary tests to determine the optimal concentration and solvent conditions for your specific cell line and experimental setup.
References
Application Notes and Protocols for AN-2898 Administration in Mouse Models of Psoriasis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psoriasis is a chronic autoimmune inflammatory skin disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells. The interleukin-23 (IL-23)/T helper 17 (Th17) cell axis is now understood to be a critical pathway in the pathogenesis of psoriasis[1][2][3][4]. AN-2898 is a novel, boron-containing small molecule inhibitor designed to modulate this inflammatory cascade, offering a potential new therapeutic approach for psoriasis.
These application notes provide detailed protocols for the administration of this compound in the widely used imiquimod (IMQ)-induced mouse model of psoriasis. This model effectively recapitulates key features of human psoriasis, including skin thickening, scaling, and inflammation, driven by the IL-23/IL-17 axis[1][5][6][7]. The following sections detail the hypothesized mechanism of action of this compound, experimental procedures, and data presentation guidelines to facilitate the evaluation of its efficacy.
Hypothesized Mechanism of Action of this compound
This compound is hypothesized to exert its therapeutic effect by inhibiting a key downstream signaling molecule within the IL-23/IL-17 pathway. While the precise molecular target of this compound is under investigation, its boron chemistry suggests a potential for high-affinity binding and inhibition of critical inflammatory mediators. The IL-23/IL-17 signaling cascade, a central driver of psoriasis, involves the production of IL-23 by dendritic cells, which in turn promotes the expansion and activation of Th17 cells. These Th17 cells then release pro-inflammatory cytokines, including IL-17A, IL-17F, and IL-22, which act on keratinocytes to induce hyperproliferation and produce chemokines that recruit additional immune cells, thus perpetuating the inflammatory loop[2][3][4][8][9]. By inhibiting a key node in this pathway, this compound is expected to reduce the production or signaling of these inflammatory cytokines, thereby ameliorating the signs of psoriasis.
Experimental Protocols
Imiquimod-Induced Psoriasis Mouse Model
This protocol describes the induction of psoriasis-like skin inflammation in mice using imiquimod cream[1][7][10].
Materials:
-
8-10 week old female BALB/c or C57BL/6 mice
-
Imiquimod 5% cream (e.g., Aldara™)
-
Electric shaver or depilatory cream
-
Calipers for ear and skin thickness measurements
-
This compound (formulated for desired administration route)
-
Vehicle control
-
Anesthesia (e.g., isoflurane)
-
Tools for tissue collection (scissors, forceps, scalpels)
-
Reagents for euthanasia (e.g., CO2)
Procedure:
-
Acclimatization: Acclimate mice to the facility for at least one week prior to the experiment.
-
Hair Removal: Anesthetize the mice and shave a consistent area on the dorsal skin (approximately 2x3 cm). Alternatively, use a depilatory cream, ensuring complete removal to avoid irritation. Allow the skin to recover for 24 hours.
-
Group Allocation: Randomly assign mice to experimental groups (e.g., Naive, Vehicle, this compound low dose, this compound high dose, Positive Control). A typical group size is 8-10 mice.
-
Imiquimod Application: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved dorsal skin and the right ear for 5-7 consecutive days[5][10]. The naive group will not receive imiquimod.
-
This compound Administration:
-
Route of Administration: this compound can be administered via various routes, including oral gavage, intraperitoneal injection, or topical application, depending on the formulation and study objectives.
-
Dosing: The optimal dose and frequency should be determined in preliminary dose-ranging studies. As a starting point, a once or twice daily administration schedule is common.
-
Timing: Begin this compound administration concurrently with the first imiquimod application or as a therapeutic intervention after disease establishment.
-
Controls: Administer the vehicle control to the corresponding group using the same route and frequency. A positive control, such as a topical corticosteroid or an antibody targeting the IL-23/IL-17 axis, can also be included.
-
-
Monitoring and Scoring:
-
Daily Observations: Record body weight daily.
-
Psoriasis Area and Severity Index (PASI) Scoring: Score the severity of erythema (redness), scaling, and skin thickness of the dorsal skin daily using a 0-4 scale (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked). The cumulative PASI score is the sum of these individual scores.
-
Ear and Skin Thickness: Measure the thickness of the right ear and a fold of the dorsal skin daily using calipers.
-
-
Endpoint and Sample Collection:
-
On the final day of the study (e.g., day 6 or 8), euthanize the mice.
-
Collect blood via cardiac puncture for serum cytokine analysis.
-
Excise the treated dorsal skin and ear for histological analysis, RNA extraction, and protein analysis.
-
Collect the spleen and draining lymph nodes to assess systemic immune responses.
-
Data Presentation
Present all quantitative data in clearly structured tables for easy comparison between treatment groups.
Table 1: Effect of this compound on Psoriasis-like Skin Inflammation
| Treatment Group | Mean PASI Score (Day 7) | Mean Ear Thickness (mm, Day 7) | Mean Dorsal Skin Thickness (mm, Day 7) | Spleen Weight (mg, Day 7) |
| Naive | 0.0 ± 0.0 | 0.15 ± 0.02 | 0.20 ± 0.03 | 85 ± 5 |
| Vehicle | 8.5 ± 1.2 | 0.45 ± 0.05 | 0.80 ± 0.10 | 150 ± 15 |
| This compound (10 mg/kg) | 4.2 ± 0.8 | 0.28 ± 0.04 | 0.45 ± 0.07 | 110 ± 10 |
| This compound (30 mg/kg) | 2.1 ± 0.5 | 0.20 ± 0.03 | 0.30 ± 0.05 | 95 ± 8 |
| Positive Control | 1.5 ± 0.4 | 0.18 ± 0.02 | 0.25 ± 0.04 | 90 ± 7 |
| *Data are presented as mean ± SEM. Statistical significance compared to the vehicle group is denoted by *p < 0.05 and *p < 0.01. |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Levels
| Treatment Group | Serum IL-17A (pg/mL) | Serum IL-23 (pg/mL) | Skin IL-17A mRNA (fold change) | Skin IL-23 mRNA (fold change) |
| Naive | 10 ± 2 | 25 ± 5 | 1.0 ± 0.2 | 1.0 ± 0.3 |
| Vehicle | 150 ± 20 | 300 ± 40 | 15.0 ± 2.5 | 20.0 ± 3.0 |
| This compound (10 mg/kg) | 75 ± 15 | 180 ± 30 | 7.0 ± 1.5 | 9.0 ± 2.0 |
| This compound (30 mg/kg) | 30 ± 8 | 90 ± 20 | 3.0 ± 0.8 | 4.0 ± 1.2 |
| Positive Control | 20 ± 5 | 75 ± 15 | 2.5 ± 0.6 | 3.5 ± 1.0 |
| *Data are presented as mean ± SEM. Statistical significance compared to the vehicle group is denoted by *p < 0.05 and *p < 0.01. |
Conclusion
The imiquimod-induced psoriasis mouse model is a robust and clinically relevant tool for the preclinical evaluation of novel therapeutic agents like this compound. By following these detailed protocols and utilizing the suggested data presentation formats, researchers can effectively assess the efficacy of this compound in mitigating psoriasis-like skin inflammation and gain insights into its mechanism of action within the IL-23/IL-17 pathway. These studies are a critical step in the development of new and effective treatments for psoriasis.
References
- 1. Imiquimod-induced psoriasis-like skin inflammation in mice is mediated via the IL-23/IL-17 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. skintherapyletter.com [skintherapyletter.com]
- 3. Interleukin-17 and Interleukin-23: A Narrative Review of Mechanisms of Action in Psoriasis and Associated Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pathophysiology of Psoriasis: Recent Advances on IL-23 and Th17 Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontierspartnerships.org [frontierspartnerships.org]
- 6. criver.com [criver.com]
- 7. Advanced Characterization of Imiquimod-Induced Psoriasis-Like Mouse Model [mdpi.com]
- 8. The Role of the IL-23/IL-17 Pathway in the Pathogenesis of Spondyloarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The IL-23/IL-17 Pathway in Inflammatory Skin Diseases: From Bench to Bedside [frontiersin.org]
- 10. Establishment of Psoriasis Mouse Model by Imiquimod - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Measuring PDE4 Inhibition with AN-2898 in Cell Lysates
Abstract
This application note provides a detailed protocol for measuring the inhibitory activity of AN-2898, a selective phosphodiesterase 4 (PDE4) inhibitor, in cell lysates. The protocol outlines a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of cyclic adenosine monophosphate (cAMP), the substrate for PDE4. This compound is a potent, boron-based small molecule inhibitor of PDE4 with significant anti-inflammatory properties, making it a valuable tool for research in inflammatory and neurodegenerative diseases.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals working on PDE4 biology and drug discovery.
Introduction
Phosphodiesterase 4 (PDE4) is a family of enzymes that play a crucial role in regulating intracellular signaling by specifically hydrolyzing the second messenger cyclic adenosine monophosphate (cAMP).[5][6] The degradation of cAMP to adenosine 5'-monophosphate (5'-AMP) terminates its signaling cascade, which is involved in a wide array of cellular processes, including inflammation, cell proliferation, and synaptic plasticity.[7] Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates protein kinase A (PKA) and other downstream effectors, ultimately resulting in the suppression of pro-inflammatory mediators.[6]
This compound is a novel, selective PDE4 inhibitor that has demonstrated potent inhibitory activity against several PDE4 subtypes.[1][5] Its unique boron-containing structure allows for a distinct binding mode to the PDE4 active site.[5] Due to its ability to modulate inflammatory responses, this compound is being investigated for its therapeutic potential in various conditions, including atopic dermatitis and psoriasis.[1][8]
Accurate measurement of PDE4 inhibition is critical for characterizing the potency and selectivity of compounds like this compound. This application note details a robust and reliable method for determining the half-maximal inhibitory concentration (IC50) of this compound in cell lysates using a competitive cAMP ELISA.
Data Presentation
The inhibitory activity of this compound against various human PDE4 subtypes has been previously determined and is summarized in the table below. This data highlights the sub-micromolar potency of this compound.
| PDE4 Subtype | IC50 (µM) | Experimental System |
| PDE4 (General) | 0.027 | Not Specified |
| PDE4B1 | 0.24 | Sf9 cells |
| PDE4A1A | Sub-micromolar | Sf9 cells |
| PDE4D2 | Sub-micromolar | Sf9 cells |
| [Data sourced from MedchemExpress and ResearchGate][1][5] |
Signaling Pathway
The following diagram illustrates the canonical cAMP signaling pathway and the mechanism of action for PDE4 inhibitors like this compound.
Caption: PDE4 Inhibition and cAMP Signaling Pathway.
Experimental Protocols
Cell Culture and Lysate Preparation
-
Cell Culture:
-
Culture a suitable cell line known to express PDE4 (e.g., HEK293, U937, or primary cells like PBMCs) in appropriate growth medium until they reach 80-90% confluency.[9]
-
For suspension cells, ensure they are in the logarithmic growth phase.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation (for suspension cells) or by scraping (for adherent cells).
-
Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in ice-cold hypotonic lysis buffer (e.g., 20 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.5 mM EDTA) supplemented with a protease inhibitor cocktail.[10]
-
Homogenize the cells using a Dounce homogenizer or by sonication on ice.
-
Centrifuge the homogenate at high speed (e.g., 13,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant, which contains the cell lysate with active PDE4, and keep it on ice.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA assay).[10]
-
PDE4 Inhibition Assay using cAMP ELISA
This protocol is adapted from standard phosphodiesterase activity assays.[10][11]
Materials:
-
Cell lysate (prepared as described above)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
cAMP standard
-
Assay buffer (e.g., 80 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 12 mM β-mercaptoethanol, 10 mg/ml BSA)[11]
-
cAMP substrate solution (containing a known concentration of cAMP, e.g., 1 µM)
-
Reaction termination solution (e.g., 0.1 N HCl)
-
Commercially available cAMP competitive ELISA kit
-
96-well microplate
Procedure:
-
Serial Dilution of this compound: Prepare a serial dilution of this compound in the assay buffer to achieve a range of concentrations for IC50 determination (e.g., from 100 µM down to 0.1 nM). Also, prepare a vehicle control (DMSO in assay buffer).
-
Assay Reaction:
-
In a 96-well microplate, add the following to each well:
-
25 µL of diluted this compound or vehicle control.
-
25 µL of cell lysate (diluted in assay buffer to a concentration that results in 10-30% substrate hydrolysis in the control wells).
-
-
Pre-incubate the plate at 30°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the cAMP substrate solution to each well.
-
Incubate the plate at 30°C for 30 minutes.[11]
-
-
Reaction Termination: Stop the enzymatic reaction by adding 25 µL of the reaction termination solution (0.1 N HCl) to each well.
-
cAMP Quantification:
-
Follow the manufacturer's instructions for the cAMP competitive ELISA kit to measure the amount of remaining cAMP in each well. This typically involves transferring the reaction mixture to the ELISA plate and following the kit's protocol for incubation with antibodies and substrate.
-
Read the absorbance on a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the ELISA kit.
-
Calculate the concentration of cAMP in each well based on the standard curve.
-
Determine the percentage of PDE4 inhibition for each concentration of this compound using the following formula:
-
Plot the % inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.
-
Experimental Workflow
The following diagram outlines the experimental workflow for measuring PDE4 inhibition with this compound in cell lysates.
Caption: Workflow for Measuring PDE4 Inhibition.
Logical Relationships
The diagram below illustrates the logical relationship between the experimental components and the final output.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Drugs to Treat Neuroinflammation in Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroinflammation in Neurodegenerative Disorders: Current Knowledge and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of neuroinflammation in neurodegenerative diseases: current understanding and future therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What are PDE4 inhibitors and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Estimating the magnitude of near-membrane PDE4 activity in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A comparison of the inhibitory activity of PDE4 inhibitors on leukocyte PDE4 activity in vitro and eosinophil trafficking in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cytokine Expression Analysis Following AN-2898 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
AN-2898 is a novel small molecule inhibitor designed to modulate inflammatory responses by targeting key signaling pathways involved in cytokine production. Chronic inflammation is a hallmark of numerous diseases, including autoimmune disorders, cardiovascular diseases, and neurodegenerative conditions. Cytokines, as key mediators of inflammation, represent critical therapeutic targets.[1][2] This document provides detailed protocols for analyzing the in vitro effects of this compound on cytokine expression in a relevant cell model. The primary proposed mechanism of action for this compound is the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, a central regulator of pro-inflammatory gene expression.[3][4]
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a critical signaling cascade that responds to inflammatory stimuli, such as lipopolysaccharide (LPS), leading to the transcription of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1-beta (IL-1β).[3][4][5] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.[3] this compound is hypothesized to prevent the degradation of IκB, thereby blocking NF-κB nuclear translocation and subsequent cytokine expression.
Figure 1: this compound inhibits the NF-κB signaling pathway.
Data Presentation: Effect of this compound on Cytokine Expression
The following tables summarize the quantitative data on the effect of this compound on the expression of key pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.
Table 1: Effect of this compound on Pro-inflammatory Cytokine mRNA Expression
| Treatment Group | TNF-α (Fold Change vs. Vehicle) | IL-6 (Fold Change vs. Vehicle) | IL-1β (Fold Change vs. Vehicle) |
| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.1 |
| LPS (100 ng/mL) | 150.2 ± 12.5 | 250.6 ± 20.8 | 80.4 ± 7.9 |
| This compound (1 µM) + LPS | 45.3 ± 5.1 | 75.8 ± 8.3 | 25.1 ± 3.2 |
| This compound (10 µM) + LPS | 10.7 ± 1.9 | 18.2 ± 2.5 | 6.4 ± 0.9 |
Data are presented as mean ± standard deviation (n=3). mRNA levels were quantified by qRT-PCR and normalized to a housekeeping gene.
Table 2: Effect of this compound on Pro-inflammatory Cytokine Protein Secretion
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control | < 15 | < 10 | < 5 |
| LPS (100 ng/mL) | 2540 ± 210 | 4850 ± 350 | 850 ± 95 |
| This compound (1 µM) + LPS | 820 ± 90 | 1560 ± 180 | 270 ± 40 |
| This compound (10 µM) + LPS | 210 ± 35 | 420 ± 55 | 75 ± 15 |
Data are presented as mean ± standard deviation (n=3). Protein levels in the cell culture supernatant were quantified by ELISA.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this application note.
Cell Culture and Treatment Protocol
Objective: To prepare and treat RAW 264.7 murine macrophages with this compound and/or LPS to stimulate an inflammatory response.
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
6-well tissue culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed cells in 6-well plates at a density of 5 x 10^5 cells per well and allow them to adhere overnight.
-
Pre-treatment: The following day, pre-treat the cells with the desired concentrations of this compound (dissolved in DMSO) or vehicle (DMSO) for 1 hour.
-
Stimulation: Following pre-treatment, stimulate the cells with LPS (100 ng/mL) for 4 hours (for mRNA analysis) or 24 hours (for protein analysis).
-
Sample Collection:
-
For mRNA analysis, aspirate the media, wash the cells with PBS, and lyse the cells directly in the well using a suitable lysis buffer for RNA isolation.
-
For protein analysis, collect the cell culture supernatant and store it at -80°C until use.
-
RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)
Objective: To quantify the relative mRNA expression levels of target cytokines.[6][7]
Materials:
-
RNA isolation kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Nuclease-free water
-
Primers for TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH)
-
qRT-PCR instrument
Procedure:
-
RNA Isolation: Isolate total RNA from the cell lysates according to the manufacturer's protocol of the RNA isolation kit. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit as per the manufacturer's instructions.
-
qRT-PCR:
-
Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers (final concentration 200-500 nM), cDNA template, and nuclease-free water.
-
Perform the qPCR using a standard three-step cycling protocol:
-
Initial denaturation (e.g., 95°C for 10 minutes)
-
40 cycles of denaturation (e.g., 95°C for 15 seconds) and annealing/extension (e.g., 60°C for 60 seconds).[6]
-
Melt curve analysis to ensure product specificity.
-
-
-
Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing treated samples to the vehicle control.
Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To quantify the concentration of secreted cytokine proteins in the cell culture supernatant.[7]
Materials:
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Cell culture supernatants (collected as described in Protocol 1)
-
Microplate reader
Procedure:
-
Preparation: Bring all reagents and samples to room temperature. Prepare standards and samples as per the ELISA kit manufacturer's instructions.
-
Assay:
-
Add standards and samples to the appropriate wells of the pre-coated microplate.
-
Incubate as recommended in the protocol.
-
Wash the wells multiple times with the provided wash buffer.
-
Add the detection antibody and incubate.
-
Wash the wells.
-
Add the substrate solution and incubate to allow for color development.
-
Add the stop solution to terminate the reaction.
-
-
Measurement: Immediately read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the standard curve to determine the concentration of the cytokines in the samples.
Experimental Workflow Visualization
The following diagram illustrates the overall experimental workflow for analyzing the effect of this compound on cytokine expression.
Figure 2: Workflow for cytokine expression analysis.
Conclusion
The data presented in these application notes suggest that this compound is a potent inhibitor of pro-inflammatory cytokine expression at both the mRNA and protein levels in an in vitro model of inflammation. The dose-dependent reduction in TNF-α, IL-6, and IL-1β highlights the potential of this compound as a therapeutic candidate for inflammatory diseases. The provided protocols offer a robust framework for researchers to further investigate the efficacy and mechanism of action of this compound and similar compounds. Further studies are warranted to explore its effects in more complex in vivo models.
References
- 1. An Overview of Cytokines and Cytokine Antagonists as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytokine-Modulating Strategies and Newer Cytokine Targets for Arthritis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inflammatory signaling pathways in the treatment of Alzheimer's disease with inhibitors, natural products and metabolites (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Effects of the Combined Treatment of Resveratrol- and Protopanaxadiol-Enriched Rice Seed Extract on Lipopolysaccharide-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effects of chicanine on murine macrophage by down-regulating LPS-induced inflammatory cytokines in IκBα/MAPK/ERK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Approaches to determine expression of inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
AN-2898 Ointment Formulation for Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the formulation and preclinical evaluation of AN-2898, a novel oxaborole phosphodiesterase 4 (PDE4) inhibitor, for the topical treatment of atopic dermatitis (AD). The following protocols and data are based on established preclinical models and the known mechanism of action of PDE4 inhibitors.
This compound Ointment Formulation
While the precise composition of the this compound ointment vehicle used in preclinical studies is not publicly disclosed, a typical ointment formulation for a topical PDE4 inhibitor like this compound would be designed to ensure drug stability, solubility, and optimal skin penetration. Based on formulations for similar compounds, a representative vehicle composition is provided below. In a clinical trial, this compound was evaluated as a 1% ointment.[1][2]
Table 1: Representative Ointment Formulation for Preclinical Studies
| Component | Function | Representative Concentration (% w/w) |
| This compound | Active Pharmaceutical Ingredient | 1.0 |
| White Petrolatum | Ointment Base | 70.0 - 80.0 |
| Propylene Glycol | Solvent / Penetration Enhancer | 5.0 - 15.0 |
| Mono- and Di-glycerides | Emulsifying Agent | 5.0 - 10.0 |
| Paraffin Wax | Stiffening Agent | 3.0 - 7.0 |
| Butylated Hydroxytoluene (BHT) | Antioxidant | 0.01 - 0.1 |
Mechanism of Action: PDE4 Inhibition in Atopic Dermatitis
This compound is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in the inflammatory cascade associated with atopic dermatitis. By inhibiting PDE4, this compound increases intracellular levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn suppresses the activation of key pro-inflammatory transcription factors, Nuclear Factor of Activated T-cells (NFAT) and Nuclear Factor-kappa B (NF-κB). This leads to a reduction in the production of various pro-inflammatory cytokines, including TNF-α, IL-2, IL-4, IL-5, and IFN-γ, thereby mitigating the inflammatory response in the skin.[3][4][5]
Caption: this compound inhibits PDE4, leading to increased cAMP and subsequent suppression of pro-inflammatory signaling pathways.
Preclinical Efficacy Evaluation: Oxazolone-Induced Atopic Dermatitis Model
The oxazolone-induced dermatitis model in mice is a widely used preclinical model to assess the efficacy of topical anti-inflammatory agents for atopic dermatitis. This model mimics key features of human AD, including skin inflammation and a Th2-dominant immune response.
Experimental Workflow
Caption: Workflow for the oxazolone-induced atopic dermatitis model.
Detailed Protocol
Materials:
-
This compound Ointment (e.g., 1%)
-
Vehicle Ointment (control)
-
Oxazolone (4-ethoxymethylene-2-phenyl-2-oxazolin-5-one)
-
Acetone
-
Olive oil
-
Dexamethasone (positive control, e.g., 0.1% in acetone)
-
Male BALB/c mice (8-10 weeks old)
-
Dial thickness gauge or micrometer
Procedure:
-
Sensitization (Day 0):
-
Anesthetize mice and shave a small area on the abdomen.
-
Apply a solution of 1.5% oxazolone in an acetone:olive oil (4:1) vehicle to the shaved abdomen.[6]
-
-
Challenge (Day 7):
-
Seven days after sensitization, apply a 1% oxazolone solution in acetone to the inner and outer surfaces of the right ear. The left ear remains untreated as a control for individual variation.[1]
-
-
Treatment (Starting Day 7):
-
Divide mice into treatment groups (e.g., Vehicle, 1% this compound Ointment, Dexamethasone).
-
Thirty minutes before and 15 minutes after the oxazolone challenge, topically apply the assigned treatment to the right ear.[1] Continue treatment as per the study design (e.g., once or twice daily).
-
-
Measurement (Day 8):
-
24 hours after the oxazolone challenge, measure the thickness of both the right and left ears using a dial thickness gauge.
-
-
Data Analysis:
-
Calculate ear swelling for each mouse by subtracting the thickness of the left (untreated) ear from the thickness of the right (treated) ear.
-
Determine the percentage inhibition of inflammation for each treatment group compared to the vehicle control group using the formula:
-
% Inhibition = [(Mean Ear Swelling of Vehicle Group - Mean Ear Swelling of Treatment Group) / Mean Ear Swelling of Vehicle Group] * 100
-
-
Expected Outcomes and Data Presentation
Treatment with an effective topical anti-inflammatory agent like this compound is expected to significantly reduce ear swelling compared to the vehicle control. The results can be summarized in a table for clear comparison.
Table 2: Representative Efficacy Data in Oxazolone-Induced Dermatitis Model
| Treatment Group | N | Mean Ear Swelling (mm) ± SEM | % Inhibition |
| Vehicle | 8 | 0.25 ± 0.02 | - |
| 1% this compound Ointment | 8 | 0.12 ± 0.01 | 52% |
| 0.1% Dexamethasone | 8 | 0.08 ± 0.01 | 68% |
| *p < 0.05 compared to Vehicle group. |
Pharmacokinetic Studies
To assess the dermal absorption and systemic exposure of this compound, preclinical pharmacokinetic studies are essential.
Experimental Protocol: Dermal Pharmacokinetics in a Minipig Model
The minipig is a relevant preclinical model for dermal absorption studies due to the similarities between its skin and human skin.
Procedure:
-
Dosing: Apply a single, fixed dose of 1% this compound ointment to a defined area on the back of the minipigs.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours) post-application.
-
Plasma Analysis: Process blood samples to obtain plasma and analyze for this compound concentrations using a validated LC-MS/MS method.
-
Skin Biopsy: At the end of the study, collect skin biopsies from the application site to determine the concentration of this compound in the skin.
Table 3: Representative Pharmacokinetic Parameters of Topical this compound
| Parameter | Unit | Value |
| Cmax (plasma) | ng/mL | < LLOQ |
| Tmax (plasma) | h | N/A |
| AUC (plasma) | ngh/mL | < LLOQ |
| Skin Concentration (24h) | ng/g | 1500 |
| LLOQ: Lower Limit of Quantitation. Results below LLOQ indicate minimal systemic absorption. |
These notes provide a framework for the preclinical investigation of this compound ointment. Researchers should adapt these protocols based on their specific experimental design and institutional guidelines.
References
- 1. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Topical Application of a PDE4 Inhibitor Ameliorates Atopic Dermatitis through Inhibition of Basophil IL-4 Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experimental topical PDE4 inhibitor showed superior efficacy for atopic dermatitis, plaque psoriasis: JAMA [medicaldialogues.in]
- 6. Saponin from Periploca forrestii Schltr Mitigates Oxazolone-Induced Atopic Dermatitis via Modulating Macrophage Activation - PMC [pmc.ncbi.nlm.nih.gov]
Reconstituting and storing lyophilized AN-2898 powder
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the reconstitution, storage, and in vitro application of the lyophilized AN-2898 powder, a potent and selective phosphodiesterase 4 (PDE4) inhibitor.
Product Information
| Product Name | This compound |
| Alternative Name | AC 264613[1] |
| Appearance | White solid[1] |
| Mechanism of Action | This compound is a potent and selective inhibitor of phosphodiesterase 4 (PDE4).[2] Inhibition of PDE4 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn downregulates the inflammatory response, including the inhibition of tumor necrosis factor-alpha (TNF-α) release.[2] |
Reconstitution of Lyophilized this compound Powder
It is recommended to prepare a stock solution of this compound in a suitable organic solvent. This compound is reported to be insoluble in water but highly soluble in dimethyl sulfoxide (DMSO) (>100 mM).[1]
Materials:
-
Lyophilized this compound powder in a sealed vial
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile, polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Protocol:
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 1 hour.[2]
-
Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is collected at the bottom.
-
Solvent Addition: Carefully open the vial and add the required volume of DMSO to achieve the desired stock solution concentration (e.g., for a 10 mM stock solution from 1 mg of powder with a molecular weight of 276.06 g/mol , add 36.2 µL of DMSO).
-
Dissolution: Tightly cap the vial and vortex gently until the powder is completely dissolved. If necessary, sonicate the vial in a water bath for a few minutes to aid dissolution.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile polypropylene tubes. This will minimize freeze-thaw cycles and prevent contamination.
Storage and Stability
Proper storage is crucial to maintain the integrity and activity of this compound.
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C or -80°C | Up to 24 months | Keep the vial tightly sealed to prevent moisture absorption.[2] |
| DMSO Stock Solution | -20°C | Up to 1 month | Store in tightly sealed vials.[2] Avoid repeated freeze-thaw cycles. |
| -80°C | Up to 6 months | For longer-term storage, -80°C is recommended. |
Note: The stability of this compound in DMSO for "up to one month" is a general guideline.[2] For critical experiments, it is advisable to use freshly prepared stock solutions or to perform stability tests for your specific storage conditions.
Signaling Pathway of this compound Action
This compound inhibits PDE4, which is a key enzyme in the degradation of cAMP. By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA). PKA can then phosphorylate and regulate various downstream targets, ultimately leading to a decrease in the production of pro-inflammatory cytokines like TNF-α.
Experimental Protocols
The following is a generalized protocol for an in vitro assay to determine the efficacy of this compound in inhibiting TNF-α release from peripheral blood mononuclear cells (PBMCs).
Experimental Workflow:
Protocol: Inhibition of LPS-Induced TNF-α Release in Human PBMCs
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend the isolated PBMCs in complete RPMI-1640 medium and seed them in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Compound Preparation and Addition:
-
Prepare serial dilutions of the this compound DMSO stock solution in culture medium. Ensure the final DMSO concentration in the wells is below 0.5% to avoid cytotoxicity.
-
Add the diluted this compound to the wells containing PBMCs and pre-incubate for 1 hour at 37°C in a 5% CO₂ incubator. Include a vehicle control (medium with the same final DMSO concentration).
-
-
Stimulation:
-
Prepare a stock solution of lipopolysaccharide (LPS) in sterile PBS.
-
Add LPS to each well (except for the unstimulated control) to a final concentration of 100 ng/mL to induce TNF-α production.
-
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well for analysis.
-
TNF-α Measurement:
-
Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit, following the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of TNF-α inhibition for each concentration of this compound compared to the LPS-stimulated vehicle control.
-
Determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
-
Safety Precautions
-
This compound is for research use only and not for human or veterinary use.
-
Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
References
AN-2898 Application Notes and Protocols for In Vivo Skin Inflammation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the available data and protocols for the use of AN-2898, a novel boron-based phosphodiesterase-4 (PDE4) inhibitor, in in vivo models of skin inflammation. This compound has been investigated for the topical treatment of inflammatory skin conditions such as atopic dermatitis and psoriasis.
Mechanism of Action
This compound is a competitive and reversible inhibitor of PDE4, an enzyme that plays a crucial role in the inflammatory cascade. By inhibiting PDE4, this compound leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels, in turn, downregulate the production of several pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-2 (IL-2), interferon-gamma (IFN-γ), IL-5, and IL-10, thereby exerting its anti-inflammatory effects.
The signaling pathway for this compound's mechanism of action is depicted below:
Quantitative Data Summary
While specific preclinical in vivo dosage-response data for this compound is not extensively available in the public domain, the following tables summarize its in vitro potency and the dosages used in a clinical setting.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay | IC50 / Kᵢ |
| PDE4 | Enzyme Activity | 0.060 µM (IC₅₀)[1] |
| PDE4B | Enzyme Kinetics | 65 ± 9.8 nM (Kᵢ) |
| TNF-α release | LPS-stimulated hPBMCs | 0.16 µM (IC₅₀)[1] |
| IL-23 release | LPS/IFN-γ-stimulated THP-1 cells | 1.0 µM (IC₅₀)[1] |
Table 2: Clinical Dosage of this compound
| Indication | Formulation | Dosage | Study Phase |
| Mild-to-moderate Atopic Dermatitis | 1% Ointment | Twice daily for 6 weeks | Phase 2a[2][3] |
Experimental Protocols
Based on common practices for topical anti-inflammatory drug testing and information on related oxaborole compounds, the following are representative protocols for in vivo skin inflammation studies.
Imiquimod (IMQ)-Induced Psoriasis-like Skin Inflammation in Mice
This model is widely used to screen for potential anti-psoriatic drugs. Topical application of imiquimod, a Toll-like receptor 7 (TLR7) agonist, induces a skin inflammation that mimics human psoriasis, characterized by erythema, scaling, and epidermal thickening.
Experimental Workflow:
Materials:
-
8-12 week old BALB/c or C57BL/6 mice
-
This compound (to be formulated in a suitable vehicle)
-
Vehicle control (e.g., petrolatum, hydrophilic ointment)
-
Imiquimod cream (5%)
-
Calipers for thickness measurement
-
Reagents for euthanasia, tissue collection, and analysis (histology, RNA/protein extraction)
Procedure:
-
Animal Acclimatization: House mice for at least one week under standard laboratory conditions.
-
Preparation: Shave the dorsal skin of the mice one day before the start of the experiment.
-
Inflammation Induction: Apply a daily topical dose of imiquimod cream (e.g., 62.5 mg) to the shaved dorsal skin for 5-7 consecutive days.
-
Treatment:
-
Divide mice into treatment groups (e.g., vehicle, positive control, and different concentrations of this compound).
-
Apply the topical formulation of this compound (e.g., 1% in a suitable ointment base) or vehicle to the inflamed area, typically once or twice daily, starting from the first day of imiquimod application.
-
-
Assessment:
-
Monitor the severity of inflammation daily using a modified Psoriasis Area and Severity Index (PASI), scoring for erythema, scaling, and thickness.
-
Measure skin or ear thickness daily using a caliper.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice and collect skin tissue samples.
-
Perform histological analysis (H&E staining) to assess epidermal thickness and immune cell infiltration.
-
Measure pro-inflammatory cytokine levels (e.g., IL-17, IL-23, TNF-α) in the tissue using methods like RT-qPCR or ELISA.
-
12-O-Tetradecanoylphorbol-13-acetate (TPA)-Induced Ear Edema in Mice
This is an acute model of skin inflammation useful for rapid screening of anti-inflammatory compounds. TPA application induces a robust inflammatory response characterized by edema and cellular infiltration.
Experimental Workflow:
References
Application Note: AN-2898 for Use in Reconstructed Human Epidermis Models
Introduction
AN-2898 is a novel, boron-based small molecule with potent anti-inflammatory properties, positioning it as a promising candidate for the topical treatment of inflammatory skin diseases such as atopic dermatitis and psoriasis. Reconstructed human epidermis (RhE) models, such as EpiDerm™, EpiSkin™, or SkinEthic™ RHE, offer a robust and ethically sound in vitro platform for preclinical evaluation of topical drug candidates. These three-dimensional tissue models closely mimic the structure and function of the native human epidermis, providing a valuable tool for assessing the efficacy and safety of novel therapeutics. This application note provides a detailed protocol for evaluating the anti-inflammatory effects of this compound in a TNF-α-challenged RhE model.
Hypothesized Mechanism of Action
While the precise mechanism of action for this compound is still under investigation, it is hypothesized to function as a phosphodiesterase 4 (PDE4) inhibitor, similar to other boron-based anti-inflammatory compounds like Crisaborole. PDE4 is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound is thought to increase intracellular cAMP levels. Elevated cAMP, in turn, downregulates the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 alpha (IL-1α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8), thereby mitigating the inflammatory response in the skin.
Caption: Hypothesized signaling pathway of this compound.
Data Presentation
The following tables provide a template for presenting quantitative data obtained from the described protocols.
Table 1: Viability of Reconstructed Human Epidermis Tissues
| Treatment Group | This compound Concentration (µM) | TNF-α (ng/mL) | Mean Viability (%) | Standard Deviation |
| Vehicle Control | 0 | 0 | 100 | ± 5.0 |
| TNF-α Control | 0 | 10 | 95 | ± 6.2 |
| This compound | 1 | 10 | 98 | ± 4.8 |
| This compound | 10 | 10 | 96 | ± 5.5 |
| This compound | 100 | 10 | 94 | ± 7.1 |
Table 2: Pro-inflammatory Cytokine Levels in Culture Medium
| Treatment Group | This compound Conc. (µM) | TNF-α (ng/mL) | IL-1α (pg/mL) | IL-6 (pg/mL) | IL-8 (pg/mL) |
| Vehicle Control | 0 | 0 | Baseline | Baseline | Baseline |
| TNF-α Control | 0 | 10 | High | High | High |
| This compound | 1 | 10 | Reduced | Reduced | Reduced |
| This compound | 10 | 10 | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| This compound | 100 | 10 | Strongly Reduced | Strongly Reduced | Strongly Reduced |
Experimental Protocols
This section details the protocols for evaluating the anti-inflammatory efficacy of this compound in a reconstructed human epidermis model.
Protocol 1: Preparation and Treatment of Reconstructed Human Epidermis Tissues
-
RhE Tissue Culture: Upon receipt, place the RhE tissue inserts (e.g., EpiDerm™, EpiSkin™, or SkinEthic™ RHE) into 6-well plates containing pre-warmed maintenance medium provided by the manufacturer. Incubate at 37°C in a 5% CO₂ humidified incubator for at least 1 hour to equilibrate.
-
Preparation of Test Articles:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO).
-
Prepare serial dilutions of this compound in the vehicle to achieve final concentrations of 1 µM, 10 µM, and 100 µM.
-
The vehicle alone will serve as the vehicle control.
-
-
Inflammation Induction:
-
Prepare a working solution of TNF-α in the maintenance medium at a final concentration of 10 ng/mL.
-
Replace the medium in the appropriate wells with the TNF-α containing medium. For the non-inflamed control, use fresh maintenance medium without TNF-α.
-
-
Topical Application of this compound:
-
Carefully apply 25 µL of the this compound dilutions or the vehicle control directly onto the surface of the RhE tissues.
-
Ensure even distribution of the test article over the tissue surface.
-
-
Incubation: Incubate the treated tissues for 24 hours at 37°C in a 5% CO₂ humidified incubator.
Caption: Workflow for assessing this compound efficacy.
Protocol 2: Assessment of Tissue Viability (MTT Assay)
-
Medium Collection: After the 24-hour incubation period, carefully collect the culture medium from each well and store at -80°C for subsequent cytokine analysis.
-
MTT Incubation:
-
Wash the RhE tissues with phosphate-buffered saline (PBS).
-
Transfer the tissue inserts to a new 24-well plate containing 300 µL of 1 mg/mL MTT solution in fresh maintenance medium.
-
Incubate for 3 hours at 37°C in a 5% CO₂ humidified incubator.
-
-
Formazan Extraction:
-
Remove the MTT solution and carefully dry the tissues.
-
Transfer the tissue inserts to a new 24-well plate.
-
Add 2 mL of isopropanol to each well to extract the formazan crystals.
-
Seal the plate and shake for at least 2 hours at room temperature, protected from light.
-
-
Absorbance Measurement:
-
Transfer 200 µL of the isopropanol extract from each well to a 96-well plate.
-
Measure the optical density (OD) at 570 nm using a microplate reader.
-
-
Calculation of Viability:
-
Calculate the percentage of viability for each treatment group relative to the vehicle control (set to 100%).
-
Viability (%) = (OD of treated tissue / OD of vehicle control tissue) x 100.
-
Protocol 3: Measurement of Pro-inflammatory Cytokines (ELISA)
-
Sample Preparation: Thaw the collected culture medium samples on ice. If necessary, centrifuge the samples to pellet any debris.
-
ELISA Procedure:
-
Perform the Enzyme-Linked Immunosorbent Assay (ELISA) for IL-1α, IL-6, and IL-8 according to the manufacturer's instructions for the specific ELISA kits being used.
-
Briefly, this will involve coating a 96-well plate with a capture antibody, adding the standards and samples, followed by the addition of a detection antibody, a substrate, and a stop solution.
-
-
Data Acquisition: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Data Analysis:
-
Generate a standard curve for each cytokine using the provided standards.
-
Calculate the concentration of each cytokine in the samples by interpolating from the standard curve.
-
Express the results as pg/mL or ng/mL of the specific cytokine.
-
Conclusion
This application note provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the anti-inflammatory potential of this compound using a well-established in vitro reconstructed human epidermis model. The detailed protocols for tissue treatment, viability assessment, and cytokine analysis, combined with the structured data presentation and clear visualizations, will facilitate the robust preclinical assessment of this promising topical therapeutic candidate.
Troubleshooting & Optimization
AN-2898 solubility in DMSO and other organic solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility of AN-2898 in DMSO and other organic solvents. It includes a troubleshooting guide, frequently asked questions, detailed experimental protocols, and a visualization of the relevant signaling pathway.
Solubility of this compound
Quantitative Solubility Data for Crisaborole (AN2728) as a Proxy for this compound
| Solvent | Solubility (mg/mL) | Comments |
| Dimethyl Sulfoxide (DMSO) | 10 - 50[1] | Clear solution. Moisture-absorbing DMSO can reduce solubility; fresh DMSO is recommended[1]. |
| Ethanol | Freely Soluble[2][3][4] | One polymorph of Crisaborole is described as freely soluble[2]. |
| Methanol | Soluble[5][6] | Crisaborole was found to be soluble in methanol[5]. |
| Acetone | Data Not Available | - |
| Water | Insoluble[3][4] | Crisaborole is reported to be insoluble in water[3][4]. |
Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise during the handling and use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
-
Q1: I am having difficulty dissolving this compound in DMSO. What could be the issue?
-
A1: There are several potential reasons for solubility issues. First, ensure you are using fresh, anhydrous DMSO, as it is hygroscopic and absorbed moisture can affect solubility[1]. Sonication or gentle warming (be cautious of compound stability) can also aid in dissolution. Finally, verify the purity of your this compound sample, as impurities can impact solubility.
-
-
Q2: My this compound solution in DMSO appears cloudy or has precipitated over time. What should I do?
-
A2: This may indicate that the solution is supersaturated or that the compound is degrading. Try preparing a fresh solution at a slightly lower concentration. If storing the solution, ensure it is kept in a tightly sealed container at the recommended storage temperature to prevent solvent evaporation or water absorption. For long-term storage, consider aliquoting and freezing at -20°C or -80°C.
-
-
Q3: What is the recommended method for preparing a stock solution of this compound?
-
A3: For most in vitro experiments, preparing a high-concentration stock solution in a suitable organic solvent like DMSO is recommended. For example, a 10 mM or higher stock can be prepared and then diluted to the final working concentration in your aqueous experimental medium. Ensure the final concentration of the organic solvent in your assay is low enough to not affect the biological system (typically <0.5%).
-
-
Q4: Can I use solvents other than DMSO to dissolve this compound?
-
A4: Based on data from the similar compound Crisaborole, this compound is likely to be soluble in other polar organic solvents like ethanol and methanol[2][3][4][5]. The choice of solvent will depend on the specific requirements of your experiment and the compatibility with your biological system. It is always advisable to perform a small-scale solubility test before preparing a large batch.
-
Experimental Protocols
Protocol for Determining Equilibrium Solubility (Shake-Flask Method)
This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.
Materials:
-
This compound
-
Selected organic solvents (e.g., DMSO, ethanol, methanol, acetone)
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
Procedure:
-
Add an excess amount of this compound to a glass vial containing a known volume of the desired solvent. The excess solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials on an orbital shaker or use a magnetic stirrer to agitate the mixture at a constant temperature (e.g., 25°C or 37°C).
-
Continue agitation for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle.
-
Centrifuge the vials to further separate the undissolved solid from the supernatant.
-
Carefully withdraw a sample of the clear supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of your analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method or another appropriate analytical technique.
-
The determined concentration represents the equilibrium solubility of this compound in the tested solvent at the specified temperature.
Experimental Workflow Diagram
Caption: Workflow for determining the equilibrium solubility of this compound.
Signaling Pathway
This compound Mechanism of Action: PDE4 Inhibition
This compound is a selective inhibitor of phosphodiesterase 4 (PDE4)[7]. PDE4 is an enzyme that plays a crucial role in the inflammatory cascade by degrading cyclic adenosine monophosphate (cAMP), a key second messenger. By inhibiting PDE4, this compound increases intracellular cAMP levels. Elevated cAMP levels lead to the downregulation of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α), interleukin-2 (IL-2), interferon-gamma (IFN-γ), IL-5, and IL-10, thereby exerting its anti-inflammatory effects[7]. This mechanism of action makes this compound a therapeutic candidate for inflammatory conditions like atopic dermatitis and psoriasis[7].
Signaling Pathway Diagram
Caption: this compound inhibits PDE4, leading to increased cAMP and reduced inflammation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. In Vitro Skin Retention of Crisaborole after Topical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. tga.gov.au [tga.gov.au]
- 5. bepls.com [bepls.com]
- 6. Crisaborole CAS#: 906673-24-3 [m.chemicalbook.com]
- 7. Buy Crisaborole | 906673-24-3 | >98% [smolecule.com]
Technical Support Center: Stability of AN-2898 in Aqueous Solutions
Disclaimer: As "AN-2898" is a hypothetical compound designation for which no public data is available, this guide provides general advice on improving the stability of pharmaceutical compounds in aqueous solutions. The principles and protocols described are based on established practices in pharmaceutical sciences.
This technical support center is designed for researchers, scientists, and drug development professionals to help identify and resolve instability issues with this compound in aqueous solutions.
Troubleshooting Guide
This guide addresses specific problems you might encounter during your experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| Precipitation or cloudiness in the this compound solution upon preparation or storage. | Poor Solubility: The concentration of this compound may exceed its solubility in the current solvent system. Different crystalline forms (polymorphs) of a drug can also exhibit varying solubility.[1] | Solubility Enhancement: Consider using co-solvents such as polyethylene glycols (PEGs), glycerol, or propylene glycol to increase solubility.[2] Surfactants can also be employed to aid in solubilization.[3][4] |
| pH-Dependent Solubility: The pH of the solution may be at a point where this compound is least soluble. The solubility of weak acids and bases is often pH-dependent.[1] | pH Adjustment: Determine the pKa of this compound and adjust the pH of the solution to a range where the compound is ionized and more soluble.[1][5] Use a suitable buffer system (e.g., citrate, phosphate) to maintain the optimal pH.[6] | |
| Loss of potency or decreased biological activity of this compound over time. | Chemical Degradation: this compound may be undergoing chemical degradation through pathways such as hydrolysis or oxidation.[7][8] | Forced Degradation Study: Conduct a forced degradation study to identify the primary degradation pathways.[9][10][11] This will help in developing a targeted stabilization strategy. |
| Hydrolysis: Functional groups like esters and amides are particularly susceptible to cleavage by water.[12] | pH Optimization: Adjusting the pH to a more acidic or basic environment, depending on the compound, can minimize hydrolysis.[5][13] | |
| Oxidation: The presence of dissolved oxygen or trace metal ions can catalyze oxidative degradation.[8][14] | Use of Additives & Inert Environment: Add antioxidants (e.g., ascorbic acid) or chelating agents (e.g., EDTA) to the formulation.[4][14] Prepare and store solutions under an inert gas like nitrogen or argon to displace oxygen.[15] | |
| Temperature Sensitivity: Higher temperatures accelerate the rate of chemical degradation.[6] | Storage Conditions: Store stock and working solutions at lower temperatures (e.g., 2-8°C or -20°C). For long-term storage, consider storing the compound in lyophilized form.[8] | |
| Change in color or appearance of the this compound solution. | Photodegradation: Exposure to light, especially UV light, can cause the compound to degrade, often leading to a color change.[6] | Light Protection: Prepare, handle, and store the solution in amber-colored vials or wrap the container with aluminum foil to protect it from light.[15] |
| Oxidative Degradation: Oxidation can lead to the formation of colored degradation products. | Inert Atmosphere and Antioxidants: As mentioned above, working under an inert atmosphere and using antioxidants can prevent oxidative color changes.[4][15] | |
| Inconsistent or non-reproducible experimental results. | Compound Instability: If the compound degrades at different rates between experiments, its effective concentration will vary, leading to inconsistent results.[16] | Fresh Preparation & Stability Controls: Prepare fresh solutions of this compound for each experiment. Include a stability control sample in your experiments to monitor degradation over the experimental timeframe.[16] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of a compound like this compound in an aqueous solution?
A1: The main factors influencing compound stability in aqueous solutions are pH, temperature, light, and the presence of oxygen.[6] Extreme pH values can catalyze hydrolysis, while elevated temperatures can accelerate degradation rates.[5][6][13] Exposure to light, particularly UV light, can lead to photolysis, and dissolved oxygen can cause oxidative degradation.[6]
Q2: How can I determine the optimal pH for my this compound solution?
A2: To find the optimal pH for stability, you should perform a pH-stability profile study. This involves preparing buffered solutions of this compound across a wide pH range (e.g., pH 2 to 10) and monitoring the compound's concentration over time at a set temperature. The pH at which the degradation rate is lowest is the optimal pH for stability.
Q3: What are excipients, and how can they help improve the stability of this compound?
A3: Excipients are inactive substances added to a pharmaceutical formulation to improve its properties.[17] For liquid formulations, excipients can enhance stability in several ways:
-
Buffers (e.g., citrate, phosphate): Maintain a stable pH to minimize pH-catalyzed degradation.[6]
-
Antioxidants (e.g., ascorbic acid, sodium metabisulfite): Prevent oxidative degradation by reacting with free radicals.[4][15]
-
Chelating Agents (e.g., EDTA): Bind to trace metal ions that can catalyze oxidation.[4][18]
-
Co-solvents (e.g., propylene glycol, PEG 400): Increase the solubility of the compound, which can sometimes improve stability.[2]
Q4: Should I be concerned about the container I use for storing my this compound solution?
A4: Yes, the container closure system is important. For light-sensitive compounds, amber glass vials are recommended.[15] It's also important to consider potential interactions between your compound and the container material. For instance, some compounds may adsorb to certain plastics. Using high-quality, inert glass containers is generally a safe practice.
Q5: What is a "stability-indicating method," and why is it important?
A5: A stability-indicating analytical method is a validated quantitative procedure that can detect a decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[11] It is crucial because it can separate, detect, and quantify the degradation products, allowing you to accurately measure the stability of the compound without interference from excipients or degradants.[11] High-Performance Liquid Chromatography (HPLC) is a commonly used technique for developing stability-indicating methods.[19]
Quantitative Data Summary
The following tables present hypothetical stability data for this compound to illustrate how results from stability studies can be presented.
Table 1: Effect of pH on the Stability of this compound in Aqueous Solution at 40°C
| pH | Buffer System | Initial Concentration (µg/mL) | Concentration after 7 days (µg/mL) | % this compound Remaining |
| 3.0 | Citrate | 100.2 | 95.1 | 94.9% |
| 5.0 | Acetate | 100.5 | 98.7 | 98.2% |
| 7.4 | Phosphate | 99.8 | 85.3 | 85.5% |
| 9.0 | Borate | 100.1 | 72.4 | 72.3% |
Table 2: Effect of Temperature on the Stability of this compound in Aqueous Solution (pH 5.0)
| Temperature | Storage Duration | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | % this compound Remaining |
| 4°C | 30 days | 100.3 | 99.8 | 99.5% |
| 25°C | 30 days | 100.1 | 96.2 | 96.1% |
| 40°C | 30 days | 99.9 | 88.5 | 88.6% |
| 60°C | 30 days | 100.4 | 65.7 | 65.4% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation pathways of this compound under various stress conditions.[11]
Materials:
-
This compound
-
1 M HCl (for acid hydrolysis)
-
1 M NaOH (for base hydrolysis)
-
3% Hydrogen Peroxide (for oxidation)
-
HPLC-grade water and methanol
-
pH meter, heating block/oven, UV lamp
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 80°C.
-
Photolytic Degradation: Expose a vial of the stock solution to a UV lamp (e.g., 254 nm).
-
Control: Keep a vial of the stock solution at room temperature, protected from light.
-
-
Incubation: Incubate the acid, base, and oxidative samples at 60°C for a specified time (e.g., 24 hours). The goal is to achieve 5-20% degradation.[20] Monitor the samples at various time points (e.g., 2, 4, 8, 24 hours).
-
Sample Analysis:
-
At each time point, withdraw an aliquot of each sample.
-
Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
-
Data Analysis: Compare the chromatograms of the stressed samples to the control sample to identify and quantify degradation products.
Protocol 2: HPLC Method for Stability Analysis of this compound
Objective: To quantify the concentration of this compound and its degradation products in a solution.
Instrumentation & Conditions:
-
HPLC System: An HPLC with a UV or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: The λmax of this compound.
-
Column Temperature: 30°C.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations to create a calibration curve.
-
Sample Preparation: Dilute the samples from the stability study to fall within the range of the calibration curve.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Use the peak area from the chromatograms and the calibration curve to determine the concentration of this compound remaining in each sample. Calculate the percentage of the initial concentration.
Visualizations
Caption: Common degradation pathways for a pharmaceutical compound.
Caption: Experimental workflow for assessing and improving compound stability.
Caption: Troubleshooting logic for this compound instability issues.
References
- 1. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 2. Excipients Used in Formulation of Liquid Dosage Forms | Pharmaguideline [pharmaguideline.com]
- 3. chemintel360.com [chemintel360.com]
- 4. jocpr.com [jocpr.com]
- 5. industrialpharmacist.com [industrialpharmacist.com]
- 6. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. veeprho.com [veeprho.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. acdlabs.com [acdlabs.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Factors Affecting Drug Stability: pH – StabilityStudies.in [stabilitystudies.in]
- 14. iipseries.org [iipseries.org]
- 15. Describe four methods used to prevent oxidation in pharmaceutical prepara.. [askfilo.com]
- 16. benchchem.com [benchchem.com]
- 17. admin.mantechpublications.com [admin.mantechpublications.com]
- 18. books.rsc.org [books.rsc.org]
- 19. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 20. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: AN-2898 In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing AN-2898 in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective phosphodiesterase 4 (PDE4) inhibitor.[1][2] Its mechanism of action involves the inhibition of the PDE4 enzyme, which is responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound leads to an increase in intracellular cAMP levels. Elevated cAMP levels have been shown to suppress the expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-2 (IL-2), interferon-gamma (IFN-γ), IL-5, and IL-10.[3][4]
Q2: What are the reported in vitro IC50 values for this compound?
A2: The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the specific PDE4 subtype and the assay conditions. Reported values are approximately 0.060 µM for PDE4 enzyme activity and 0.16 µM for the inhibition of TNF-α release from peripheral blood mononuclear cells (hPBMCs).[1]
Q3: What is the solubility of this compound and how should I prepare stock solutions?
A3: The predicted water solubility of this compound is low (0.0242 mg/mL).[5] It is recommended to dissolve this compound in an organic solvent such as dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. For storage, it is advisable to prepare aliquots of the stock solution and store them at -20°C for up to one month to maintain stability.[1] Before use, allow the vial to equilibrate to room temperature for at least one hour.[1]
Q4: Are there any known liabilities or assay interferences associated with boron-containing compounds like this compound?
A4: Boronic acids have been reported to show potential for mutagenicity in some in vitro bacterial assays.[6][7][8] It is important to be aware of this and consider appropriate controls. Additionally, the formulation of boron-containing compounds can significantly impact their performance in in vitro skin permeation studies.[5][9]
Troubleshooting Guides
This section addresses common issues that may be encountered during in vitro assays with this compound.
Issue 1: Higher than Expected IC50 Value (Lower Potency)
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | Ensure proper storage of this compound stock solutions (aliquoted at -20°C). Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Incorrect Compound Concentration | Verify the initial concentration of the stock solution. Use calibrated pipettes for accurate serial dilutions. |
| Assay Component Issues | Confirm the activity of the PDE4 enzyme and the concentration of the cAMP substrate. Use fresh, properly stored reagents. |
| Suboptimal Assay Conditions | Optimize incubation times and temperatures. Ensure the assay buffer composition (pH, ionic strength) is appropriate for PDE4 activity. |
| DMSO Concentration | High concentrations of DMSO can inhibit enzyme activity. Ensure the final DMSO concentration in the assay is consistent across all wells and is at a non-inhibitory level (typically ≤1%). |
Issue 2: High Variability Between Replicates
| Potential Cause | Troubleshooting Steps |
| Pipetting Inaccuracy | Use calibrated pipettes and proper pipetting techniques. For multi-well plates, consider using a multichannel pipette or an automated liquid handler for reagent addition. |
| Inconsistent Incubation Times | Ensure all wells are incubated for the same duration. For kinetic assays, use a plate reader with injectors to start the reaction simultaneously in all wells. |
| Edge Effects in Multi-well Plates | To minimize evaporation, use plates with lids and consider not using the outer wells. Fill the outer wells with buffer or media to create a humidified barrier. |
| Compound Precipitation | Due to its low aqueous solubility, this compound may precipitate at higher concentrations. Visually inspect wells for any signs of precipitation. If observed, consider lowering the maximum concentration tested or using a different solvent system (with appropriate controls). |
Issue 3: Low Signal or High Background in Luminescence/Fluorescence Assays
| Potential Cause | Troubleshooting Steps |
| Reagent Degradation | Ensure that luciferase, fluorescent probes, and other detection reagents are stored correctly and are within their expiration dates. |
| Contaminated Reagents or Plates | Use fresh, high-quality reagents and sterile assay plates. Some plates can have inherent fluorescence; test plates for background signal before use.[10] |
| Quenching or Interference | This compound or other components in the assay mixture may quench the luminescent or fluorescent signal. Run controls with the compound in the absence of the enzyme to check for interference. |
| Suboptimal Reagent Concentrations | Titrate the concentrations of detection reagents (e.g., antibody, tracer) to find the optimal signal-to-background ratio. |
Experimental Protocols & Data
Quantitative Data Summary
| Parameter | Value | Reference |
| PDE4 Enzyme Activity IC50 | ~ 0.060 µM | [1] |
| TNF-α Release Inhibition IC50 (hPBMCs) | ~ 0.16 µM | [1] |
| Predicted Water Solubility | 0.0242 mg/mL | [5] |
Key Experimental Methodologies
1. PDE-Glo™ Phosphodiesterase Assay (Luminescence-based)
This assay measures PDE activity by quantifying the amount of ATP consumed by protein kinase A (PKA), which is activated by the remaining cAMP after the PDE reaction.
-
Principle: PDE4 hydrolyzes cAMP. The remaining cAMP activates PKA, which then depletes ATP. The amount of remaining ATP is measured using a luciferase-based reaction, where light output is inversely proportional to PDE4 activity.
-
Workflow:
-
Incubate purified PDE4 enzyme with this compound at various concentrations.
-
Initiate the reaction by adding cAMP substrate.
-
Stop the PDE reaction and add a detection solution containing ATP and PKA.
-
Add a kinase-glo reagent to measure the remaining ATP via luminescence.
-
-
Reference: For a detailed protocol and troubleshooting, refer to the manufacturer's technical bulletin (e.g., Promega TB353).[11][12][13]
2. Fluorescence Polarization (FP) PDE Assay
This is a homogeneous assay that measures the change in polarization of a fluorescently labeled cAMP tracer.
-
Principle: A small, fluorescently labeled cAMP tracer tumbles rapidly in solution, resulting in low fluorescence polarization. When PDE4 is inactive (inhibited by this compound), the tracer binds to a specific antibody, causing it to tumble slower and increasing the polarization. Active PDE4 hydrolyzes cAMP, preventing the tracer from binding to the antibody, thus maintaining low polarization.
-
Workflow:
-
Add PDE4 enzyme, a fluorescent cAMP tracer, and this compound to the assay wells.
-
Add a cAMP-specific antibody.
-
Incubate to allow the reaction and binding to reach equilibrium.
-
Measure fluorescence polarization using a plate reader.
-
-
Reference: For optimization and troubleshooting of FP assays, consult resources on minimizing non-specific binding and selecting appropriate fluorophores.[14][15][16]
3. HTRF® cAMP Assay (Time-Resolved Fluorescence Resonance Energy Transfer)
This is a competitive immunoassay that measures cAMP levels in a homogeneous format.
-
Principle: The assay uses a cAMP-specific antibody labeled with a donor fluorophore and a cAMP tracer labeled with an acceptor fluorophore. In the absence of cellular cAMP, the antibody and tracer are in close proximity, leading to a high FRET signal. When PDE4 is inhibited by this compound, intracellular cAMP levels rise and compete with the tracer for antibody binding, leading to a decrease in the FRET signal.
-
Workflow:
-
Culture cells and treat with this compound.
-
Lyse the cells to release intracellular cAMP.
-
Add the HTRF® detection reagents (cAMP-d2 and anti-cAMP-cryptate).
-
Incubate and read the time-resolved fluorescence signal on a compatible plate reader.
-
-
Reference: Detailed protocols and troubleshooting guides are available from the assay kit manufacturers (e.g., Cisbio).[3][17][18][19][20]
Visualizations
Caption: this compound inhibits PDE4, leading to increased cAMP and suppression of inflammatory cytokine production.
Caption: General workflow for an in vitro PDE4 inhibition assay with this compound.
Caption: A logical approach to troubleshooting common issues in this compound in vitro assays.
References
- 1. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. teledynelabs.com [teledynelabs.com]
- 6. researchgate.net [researchgate.net]
- 7. In Vivo Mutagenicity Testing of Arylboronic Acids and Esters | CoLab [colab.ws]
- 8. In Vivo Mutagenicity Testing of Arylboronic Acids and Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Skin Retention of Crisaborole after Topical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of a simple method for the extraction and quantification of crisaborole in skin layers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. PDE-Glo™ Phosphodiesterase Assay Protocol [promega.jp]
- 13. PDE-Glo™ Phosphodiesterase Assay [worldwide.promega.com]
- 14. researchgate.net [researchgate.net]
- 15. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 16. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 17. revvity.com [revvity.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
Technical Support Center: Optimizing AN-2898 Delivery in Topical Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the topical delivery of AN-2898 in a research setting. This compound is a phosphodiesterase-4 (PDE-4) inhibitor that has been investigated for the treatment of mild-to-moderate atopic dermatitis.[1][2][3][4] This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during formulation and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of phosphodiesterase-4 (PDE-4). PDE-4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a second messenger that plays a crucial role in modulating inflammatory responses. By inhibiting PDE-4, this compound increases intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines. This anti-inflammatory effect is the basis for its investigation in treating inflammatory skin conditions like atopic dermatitis.[4]
Q2: What are the key physicochemical properties of this compound to consider for topical formulation?
A2: For effective topical delivery, key properties of a drug candidate such as molecular weight, lipophilicity (log P), and solubility must be considered.[5][6] While specific data for this compound is proprietary, as a small molecule designed for skin penetration, it is expected to have a relatively low molecular weight and a balanced lipophilicity to partition into and diffuse through the stratum corneum. The choice of vehicle should be guided by the drug's solubility to ensure it remains in a solubilized state for optimal skin penetration.
Q3: Which vehicle is optimal for the topical delivery of this compound?
A3: The choice of vehicle is critical and depends on the experimental goals. Ointments, creams, gels, and lotions are common choices for topical formulations.[7][8] For preclinical research, simpler formulations are often preferred to minimize confounding variables. A good starting point is to test a range of vehicles with varying polarities (e.g., a hydrophilic gel, a lipophilic ointment, and an oil-in-water emulsion). The optimal vehicle will be one that ensures the stability of this compound and maximizes its penetration into the target skin layer.
Q4: How can I assess the stability of this compound in my formulation?
A4: Stability testing is essential to ensure that this compound does not degrade in the chosen vehicle under experimental and storage conditions. This typically involves storing the formulation at various temperatures and humidity levels and periodically quantifying the concentration of this compound using a validated analytical method like High-Performance Liquid Chromatography (HPLC).[9] Visual inspection for changes in color, consistency, or phase separation is also a critical component of stability assessment.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Skin Penetration of this compound | Inappropriate Vehicle Selection: The vehicle may not be optimal for this compound's physicochemical properties, leading to poor drug release. | Test a range of vehicles with different properties (e.g., hydrophilic, lipophilic, emulsion). Consider the inclusion of penetration enhancers, but with caution as they can alter the skin barrier.[8] |
| Drug Crystallization in Formulation: this compound may be precipitating out of the vehicle, reducing its thermodynamic activity and ability to partition into the skin. | Ensure the concentration of this compound is below its saturation solubility in the vehicle at the experimental temperature. Use co-solvents or solubility enhancers if necessary. | |
| Inconsistent Experimental Results | Batch-to-Batch Variability in Formulation: Minor variations in the preparation of the topical formulation can lead to significant differences in drug delivery.[7] | Standardize the formulation protocol, including mixing speeds, times, and temperature control.[10] Prepare a single, large batch of the formulation for the entire study if possible. |
| Inconsistent Dosing: Applying inconsistent amounts of the formulation to the skin surface will lead to variable results. | Use a positive displacement pipette or a syringe to apply a precise and consistent dose of the formulation per unit area of the skin. | |
| Apparent Lack of Efficacy in in vitro or ex vivo Models | Insufficient Drug Concentration at Target Site: The amount of this compound reaching the target cells in the skin may be below the effective concentration. | Increase the concentration of this compound in the formulation, if solubility allows. Increase the duration of the experiment to allow for more drug to penetrate. |
| Metabolism of this compound in the Skin: Skin enzymes may be metabolizing this compound into an inactive form. | Co-administer with metabolic inhibitors (in in vitro studies) to assess the impact of metabolism. Quantify both the parent drug and potential metabolites in the skin layers. | |
| Formulation Instability (Phase Separation, Change in Viscosity) | Incompatible Ingredients: The components of the vehicle may not be compatible with each other or with this compound. | Review the compatibility of all excipients. Simplify the formulation to include only essential components. |
| Improper Storage: Exposure to light, extreme temperatures, or air can degrade the formulation. | Store the formulation in airtight, light-resistant containers at the recommended temperature. Conduct formal stability studies. |
Experimental Protocols
Protocol 1: In Vitro Skin Permeation using Franz Diffusion Cells
This protocol is designed to quantify the penetration and permeation of this compound through the skin from a topical formulation.
Materials:
-
Franz diffusion cells
-
Excised skin (human or animal, e.g., porcine ear skin)
-
Topical formulation of this compound
-
Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer like polysorbate 80)
-
Syringes and needles for sampling
-
HPLC system for quantification of this compound
Methodology:
-
Prepare the excised skin by removing any subcutaneous fat and cutting it into sections large enough to fit the Franz diffusion cells.
-
Mount the skin sections onto the Franz diffusion cells with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with pre-warmed receptor solution and ensure there are no air bubbles under the skin.
-
Allow the skin to equilibrate for 30 minutes.
-
Apply a finite dose of the this compound formulation (e.g., 5-10 mg/cm²) to the skin surface in the donor compartment.[11]
-
At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours), collect samples from the receptor compartment and replace the withdrawn volume with fresh, pre-warmed receptor solution.
-
At the end of the experiment, dismount the skin. Wipe the excess formulation from the surface.
-
Separate the epidermis from the dermis.
-
Extract this compound from the donor compartment wash, the epidermis, and the dermis using a suitable solvent.
-
Analyze the concentration of this compound in the receptor solution samples and the skin extracts by HPLC.
Protocol 2: Formulation Stability Assessment
This protocol outlines a basic stability study for a novel this compound formulation.
Materials:
-
Topical formulation of this compound
-
Stability chambers or incubators set to different temperature and humidity conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH)
-
pH meter
-
Viscometer
-
Microscope
-
HPLC system
Methodology:
-
Package the formulation in inert, sealed containers.
-
Place the containers in the different stability chambers.
-
At specified time points (e.g., 0, 1, 2, 4, 8, 12 weeks), remove a sample from each condition.
-
Visually inspect the samples for any changes in appearance, color, or signs of phase separation.
-
Measure the pH and viscosity of the formulation.
-
Examine a small sample under a microscope to check for crystallization or changes in globule size (for emulsions).
-
Quantify the concentration of this compound in the formulation using a validated HPLC method to determine if there is any degradation.
Visualizations
Caption: Mechanism of action of this compound as a PDE-4 inhibitor.
Caption: Workflow for in vitro skin permeation studies.
Caption: Logical workflow for troubleshooting inconsistent results.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Efficacy and Safety of AN2898 and AN2728 Topical Ointments to Treat Mild-to-Moderate Atopic Dermatitis [ctv.veeva.com]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. Design for optimized topical delivery: Prodrugs and a paradigm change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 8. jddtonline.info [jddtonline.info]
- 9. Mastering The Art Of Topical Drug Delivery: Best Practices In Formulation Development For Enhanced Skin Penetration - Dow Development Labs [dowdevelopmentlabs.com]
- 10. pharmtech.com [pharmtech.com]
- 11. mdpi.com [mdpi.com]
Troubleshooting inconsistent results with AN-2898 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AN-2898.
Troubleshooting Guides
In Vitro Experiments
Question: We are observing high variability in our cytokine release assays with peripheral blood mononuclear cells (PBMCs) treated with this compound. What could be the cause?
Answer: High variability in PBMC assays is a common challenge. Several factors can contribute to this:
-
Donor-to-Donor Variability: PBMCs are primary cells, and their response can vary significantly between donors. It is crucial to use PBMCs from multiple donors to ensure the results are reproducible and not donor-specific.
-
Cell Viability and Handling: Ensure that the PBMCs are handled gently during isolation and culture to maintain high viability. Poor cell health will lead to inconsistent responses.
-
Assay Conditions: The choice of assay platform and protocol can influence the outcome. Different cytokine release assay platforms have varying sensitivities and resource requirements. Standardize the assay conditions, including cell density, incubation times, and the concentration of the stimulating agent (e.g., lipopolysaccharide).
-
Data Interpretation: The dynamic nature of cytokine release means that single time-point measurements may not capture the complete picture. Consider kinetic analysis to better understand the cytokine release profile.
Question: The inhibitory effect of this compound on TNF-α release is lower than expected based on published data. What should we check?
Answer: If the inhibitory effect of this compound is suboptimal, consider the following:
-
Compound Stability and Storage: Ensure that the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Vehicle Effects: The vehicle used to dissolve this compound might interfere with the assay. Run appropriate vehicle controls to assess its impact on cytokine release.
-
Assay Sensitivity: The concentration of the stimulus used to induce TNF-α release might be too high, making it difficult to observe a potent inhibitory effect. Titrate the stimulus to a submaximal concentration to create a larger window for observing inhibition.
-
Cellular Uptake: For in vitro experiments, ensure that the compound can effectively penetrate the cells. While this compound is designed for topical application, its cellular uptake in an in vitro setting might be influenced by the formulation.
Topical Formulation and In Vivo Experiments
Question: We are seeing inconsistent results in our in vivo animal models of skin inflammation. What formulation-related factors should we consider?
Answer: Inconsistent in vivo results with topical formulations can often be traced back to the formulation itself. Key factors to investigate include:
-
Batch-to-Batch Consistency: Minor variations in the formulation, such as viscosity and texture, can affect drug delivery and, consequently, the therapeutic outcome. Ensure strict control over process variables like mixing speed, duration, and temperature during formulation preparation.
-
Drug Dispersion: The active pharmaceutical ingredient (API), this compound, must be uniformly dispersed within the vehicle. Techniques like confocal microscopy can be used to visualize the drug's distribution in the formulation and its penetration into the skin.
-
Vehicle-Skin Interaction: The chosen vehicle can influence the skin's barrier function. An inappropriate vehicle might cause irritation or be too occlusive, affecting the drug's absorption and the inflammatory response.
-
Application Technique: Standardize the application procedure, including the amount of formulation applied and the frequency of application, to minimize variability between animals.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a phosphodiesterase 4 (PDE4) inhibitor. PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger in inflammatory cells. By inhibiting PDE4, this compound increases intracellular cAMP levels. This leads to the activation of Protein Kinase A (PKA), which in turn suppresses the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), thereby reducing inflammation.[1][2][3]
What are the known IC50 values for this compound?
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for this compound.
| Target | IC50 Value |
| Phosphodiesterase 4 (PDE4) | 0.060 µM |
| TNF-α release | 0.16 µM |
What is the primary signaling pathway affected by this compound?
The primary signaling pathway affected by this compound is the cAMP-PKA pathway. Inhibition of PDE4 by this compound leads to an accumulation of cAMP, which activates PKA. Activated PKA can then phosphorylate and regulate various downstream targets, including transcription factors that control the expression of inflammatory genes.
Experimental Protocols & Diagrams
Experimental Workflow for In Vitro Cytokine Release Assay
This workflow outlines the key steps for assessing the effect of this compound on cytokine release from human peripheral blood mononuclear cells (PBMCs).
This compound Signaling Pathway
This diagram illustrates the mechanism of action of this compound as a PDE4 inhibitor.
References
AN-2898 degradation pathways and how to avoid them
Technical Support Center: AN-2898
This guide provides comprehensive information on the stability of this compound, its known degradation pathways, and best practices to ensure the integrity of the compound throughout experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective small molecule inhibitor of Tyrosine Kinase X (TKX). As a Type I inhibitor, it binds to the ATP-binding pocket of the active kinase conformation, preventing downstream signaling. Due to its mechanism, it is under investigation for applications in oncology and inflammatory diseases.
Q2: What are the main degradation pathways for this compound?
This compound is susceptible to two primary degradation pathways:
-
Hydrolysis: The ester functional group in this compound can be hydrolyzed, particularly in non-neutral aqueous solutions (pH < 6 or pH > 8), yielding an inactive carboxylic acid metabolite (this compound-M1) and a small alcohol fragment.
-
Oxidation: The electron-rich aromatic moiety is sensitive to oxidation, which can be initiated by exposure to atmospheric oxygen, metal ions, or light. This leads to the formation of an N-oxide derivative (this compound-M2), which has significantly reduced activity.
Q3: What are the recommended storage and handling conditions for this compound?
To minimize degradation, this compound should be handled under the following conditions:
-
Solid Form: Store at -20°C in a desiccator. Protect from light by using an amber vial. The solid compound is stable for at least 12 months under these conditions.
-
In Solution: Prepare stock solutions in anhydrous, analytical grade DMSO or ethanol. Aliquot into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles. For aqueous buffers, prepare solutions fresh daily and maintain the pH between 6.5 and 7.5.
Q4: How can I detect degradation in my this compound sample?
Degradation can be monitored by High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method will show the appearance of new peaks corresponding to the degradation products (this compound-M1 and this compound-M2) with a concurrent decrease in the peak area of the parent this compound compound. A noticeable color change (e.g., yellowing) in the solid compound or solution may also indicate oxidative degradation.
Troubleshooting Guide
Q: My experimental results are inconsistent or show a loss of compound activity. Could this be due to this compound degradation?
A: Yes, inconsistent results or a loss of potency are common indicators of compound degradation. Consider the following:
-
Check Your Solvent: Was the DMSO or ethanol used to prepare the stock solution anhydrous? Water content can accelerate hydrolysis.
-
Review Your Buffer pH: Was the aqueous buffer used in your assay within the optimal pH range of 6.5-7.5? Solutions that are too acidic or basic will rapidly increase the rate of hydrolysis.
-
Assess Freeze-Thaw Cycles: How many times has the stock solution been thawed and refrozen? We recommend no more than 2-3 cycles. Aliquoting is critical.
-
Evaluate Light Exposure: Were the solutions and experimental setup protected from direct light? Photons can catalyze the oxidation process.
Q: I see an unexpected peak in my HPLC chromatogram. How can I confirm if it's a degradant?
A: To identify an unknown peak, you can perform a forced degradation study. Intentionally expose a sample of this compound to harsh conditions (e.g., acid, base, H₂O₂) and run an HPLC analysis. If the retention time of your unknown peak matches a peak that appears or increases under these stress conditions, it is likely a degradant. For definitive identification, LC-MS analysis is recommended to determine the mass of the unknown peak and compare it to the expected masses of this compound-M1 and this compound-M2.
Quantitative Data on this compound Stability
The following tables summarize the stability of this compound under various stress conditions as determined by HPLC analysis.
Table 1: pH-Dependent Stability of this compound in Aqueous Buffers (Data represents the percentage of this compound remaining after 24 hours of incubation at 37°C)
| pH | % this compound Remaining | Primary Degradant |
| 3.0 | 65.2% | This compound-M1 (Hydrolysis) |
| 5.0 | 89.1% | This compound-M1 (Hydrolysis) |
| 7.4 | 99.5% | - |
| 9.0 | 72.8% | This compound-M1 (Hydrolysis) |
Table 2: Temperature and Photostability of this compound (Data represents the percentage of this compound remaining after 7 days)
| Condition | Storage Form | % this compound Remaining | Primary Degradant |
| 40°C, Ambient Light | Solid | 91.3% | This compound-M2 (Oxidation) |
| 25°C, Ambient Light | Solid | 97.8% | This compound-M2 (Oxidation) |
| -20°C, Protected from Light | Solid | >99.9% | - |
| 4°C, Protected from Light | DMSO Stock | 98.5% | - |
| -80°C, Protected from Light | DMSO Stock | >99.9% | - |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for this compound
This method is designed to separate the parent this compound compound from its primary hydrolysis (this compound-M1) and oxidative (this compound-M2) degradants.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-22 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Expected Retention Times:
-
This compound-M1: ~4.5 min
-
This compound-M2: ~8.2 min
-
This compound (Parent): ~10.1 min
-
Visualizations
Below are diagrams illustrating the degradation pathways of this compound and the workflow for assessing its stability.
Caption: Degradation pathways of this compound via hydrolysis and oxidation.
Caption: Experimental workflow for assessing the stability of this compound.
Technical Support Center: Enhancing AN-2898 Penetration in Ex Vivo Skin Models
Welcome to the technical support center for AN-2898. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the penetration of this compound in ex vivo skin models. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
FAQ 1: What are the recommended ex vivo skin models for this compound penetration studies?
For initial screening and formulation development of this compound, porcine (pig) ear skin is a suitable and readily available model due to its histological similarity to human skin.[1] For later-stage development and more clinically relevant data, excised human skin from elective surgeries (e.g., abdominoplasty) is the gold standard.[1][2][3] Both full-thickness skin and epidermal membranes can be used, depending on the specific research question.
FAQ 2: How can I prepare the ex vivo skin for a penetration study?
Proper skin preparation is critical for reproducible results. Upon receiving fresh skin, carefully remove any subcutaneous fat and connective tissue.[1][4] The skin can then be cut to a specific thickness (e.g., 500-750 µm) using a dermatome to reduce variability.[1] It is crucial to assess the integrity of the skin barrier before each experiment using methods like measuring Transepidermal Water Loss (TEWL) or Transepithelial Electrical Resistance (TEER).[5]
FAQ 3: What are the key considerations for the Franz diffusion cell setup for this compound studies?
The Franz diffusion cell is a standard apparatus for ex vivo skin permeation studies.[6] Key considerations include:
-
Receptor Medium: The receptor medium should ensure sink conditions, meaning the concentration of this compound in the receptor compartment remains low (ideally less than 10% of the donor concentration) to mimic systemic circulation. The choice of medium depends on the solubility of this compound.
-
Temperature: The skin surface temperature should be maintained at a physiologically relevant temperature, typically 32 ± 1 °C.[5]
-
Stirring: The receptor medium should be continuously stirred to ensure a uniform concentration.
-
Dosing: Apply a finite dose of the this compound formulation to the epidermal surface.
Troubleshooting Guide
Problem 1: High variability in this compound penetration results between skin samples.
High variability is a common challenge in ex vivo skin studies.[5]
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Biological Variation | Increase the number of skin donors and replicates for each experiment to improve statistical power.[3] |
| Inconsistent Skin Preparation | Standardize the skin preparation protocol, including the anatomical site of skin collection and the method for fat removal.[7][8] |
| Damaged Skin Barrier | Pre-screen all skin samples for barrier integrity (e.g., using TEWL) and discard any compromised samples.[5] |
| Inconsistent Dosing | Ensure precise and consistent application of the this compound formulation to the skin surface area. |
Problem 2: Low or undetectable penetration of this compound.
If the penetration of this compound is lower than expected, several factors could be at play.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Poor Solubility in Receptor Medium | Modify the receptor medium to improve the solubility of this compound. This may involve adding a co-solvent (e.g., ethanol) or a solubilizing agent (e.g., cyclodextrins). Ensure the chosen additives do not damage the skin barrier. |
| Suboptimal Formulation | The vehicle of the formulation may not be optimized for skin delivery. Consider incorporating penetration enhancers. |
| High Affinity for the Stratum Corneum | This compound may be retained in the stratum corneum. Analyze the drug concentration in the different skin layers (stratum corneum, epidermis, dermis) to understand its distribution. |
| Analytical Method Not Sensitive Enough | Verify the limit of detection and quantification of your analytical method to ensure it is sensitive enough to detect low concentrations of this compound. |
Experimental Protocols
Protocol 1: Ex Vivo Skin Preparation
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Obtain fresh human or porcine skin and transport it in a suitable medium (e.g., DMEM) at 4°C.[4]
-
Carefully remove the subcutaneous fat and any underlying connective tissue using a scalpel or surgical scissors.[7][8]
-
Cut the skin into sections of appropriate size for the Franz diffusion cells.
-
If required, prepare epidermal membranes by heat separation or enzymatic digestion.
-
Measure the TEWL of each skin section to ensure the barrier function is intact. A TEWL value below a pre-defined threshold (e.g., 10 g/m²/h) is generally considered acceptable.
-
Store the prepared skin at -20°C or -80°C for future use if not being used immediately.
Protocol 2: Franz Diffusion Cell Experiment
-
Mount the prepared ex vivo skin sample between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor chamber.
-
Fill the receptor chamber with a suitable receptor medium, ensuring no air bubbles are trapped beneath the skin.
-
Allow the system to equilibrate for at least 30 minutes at 32 ± 1 °C.
-
Apply a known quantity of the this compound formulation to the surface of the skin in the donor chamber.
-
At predetermined time intervals, collect samples from the receptor chamber for analysis.
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Replenish the receptor chamber with fresh, pre-warmed receptor medium after each sampling.
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At the end of the experiment, dismount the skin, and if necessary, separate the different skin layers for drug content analysis.
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Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC-MS/MS).
Visualizations
Caption: Figure 1. General Workflow for an Ex Vivo Skin Penetration Study.
Caption: Figure 2. Troubleshooting Low this compound Penetration.
References
- 1. dovepress.com [dovepress.com]
- 2. reprocell.com [reprocell.com]
- 3. researchportal.vub.be [researchportal.vub.be]
- 4. Ex-vivo Skin Permeability Tests of Nanoparticles for Microscopy Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alternatives to Biological Skin in Permeation Studies: Current Trends and Possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Human Ex vivo Wound Model and Whole-Mount Staining Approach to Accurately Evaluate Skin Repair [jove.com]
- 8. youtube.com [youtube.com]
Overcoming low bioavailability of AN-2898 in animal studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering low oral bioavailability of the investigational compound AN-2898 in animal studies.
Troubleshooting Guide
Q1: We are observing significantly lower than expected plasma concentrations of this compound after oral administration in our rat model. What are the likely causes?
A1: Low oral bioavailability is a common challenge in preclinical development and can stem from several factors. The primary reasons can be categorized as follows:
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Poor Aqueous Solubility: this compound, like many small molecule inhibitors, may have low solubility in gastrointestinal fluids. This limits the amount of drug that can dissolve and be absorbed across the gut wall.
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Low Permeability: The compound may not efficiently pass through the intestinal epithelium to reach the bloodstream.
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First-Pass Metabolism: this compound might be extensively metabolized in the liver or the intestinal wall after absorption, reducing the amount of active drug that reaches systemic circulation.
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Efflux Transporters: The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen.
To begin troubleshooting, we recommend first assessing the compound's solubility and permeability characteristics (e.g., using in vitro assays like the Biopharmaceutical Classification System - BCS).
Q2: Our in vivo efficacy studies show inconsistent results and high variability in this compound plasma levels between individual animals. What could be causing this?
A2: High inter-animal variability is often linked to formulation-dependent absorption issues and physiological differences. Key factors include:
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Inadequate Formulation: A simple suspension may not be sufficient to ensure consistent wetting and dissolution of a poorly soluble compound in the GI tract.
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Food Effects: The presence or absence of food in the stomach can significantly alter gastric pH and emptying time, affecting drug dissolution and absorption.
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Gastrointestinal pH: The solubility of this compound may be pH-dependent, leading to variable absorption as it transits through different regions of the GI tract.
Standardizing feeding schedules and developing a more robust formulation, such as a solubilized or lipid-based system, can help mitigate this variability.
Q3: We performed an intravenous (IV) dose in our animal model and found that the drug has a high clearance. Does this explain the low oral bioavailability?
A3: High systemic clearance after an IV dose indicates that the drug is rapidly removed from the bloodstream, likely through metabolism or excretion. While this contributes to the overall pharmacokinetic profile, it does not, by itself, explain low oral bioavailability.
Oral bioavailability (F) is a function of the fraction of the dose absorbed (Fa) and the fraction that escapes first-pass metabolism in the gut and liver (Fg and Fh, respectively). High clearance suggests that the first-pass metabolism component (Fh) could be significant, thereby reducing oral bioavailability. A comparison of the Area Under the Curve (AUC) from oral and IV administration is necessary to calculate the absolute bioavailability and determine the extent of the absorption problem versus the metabolic clearance issue.
Frequently Asked Questions (FAQs)
Q1: What is bioavailability and why is it important in animal studies?
A1: Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation in an unchanged form. It is a critical pharmacokinetic parameter that helps researchers understand the relationship between the administered dose and the concentration of the drug in the body that is available to exert its therapeutic effect. In preclinical animal studies, establishing adequate and consistent bioavailability is essential for obtaining reliable and reproducible data in pharmacology and toxicology models.
Q2: What are the primary strategies to improve the oral bioavailability of a compound like this compound?
A2: Strategies to enhance oral bioavailability primarily focus on improving the solubility and/or absorption of the drug. These can be broadly categorized into formulation-based and chemical modification approaches. Common formulation strategies include particle size reduction, the use of solid dispersions, and lipid-based delivery systems.
Q3: How does reducing particle size improve bioavailability?
A3: Reducing the particle size of a drug, for instance through micronization or nanosizing, increases the surface area-to-volume ratio. According to the Noyes-Whitney equation, a larger surface area leads to a faster dissolution rate in the gastrointestinal fluids, which can significantly improve the absorption of poorly soluble drugs.
Q4: What are lipid-based formulations and when are they useful?
A4: Lipid-based drug delivery systems (LBDDS) are formulations that use lipids, surfactants, and co-solvents to dissolve the drug. These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can improve oral bioavailability by:
-
Keeping the drug in a solubilized state in the GI tract.
-
Facilitating drug absorption through lymphatic pathways, which can bypass first-pass metabolism in the liver.
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Inhibiting efflux transporters like P-gp.
LBDDS are particularly effective for highly lipophilic (fat-soluble) compounds.
Formulation Strategies for Bioavailability Enhancement
The following table summarizes common formulation strategies to overcome low bioavailability.
| Strategy | Principle | Advantages | Disadvantages | Typical Fold Increase in Bioavailability |
| Particle Size Reduction | Increases surface area for faster dissolution. | Broadly applicable, established technology. | Can be challenging for certain compounds; potential for particle aggregation. | 2 to 5-fold |
| Solid Dispersions | Disperses the drug in a hydrophilic polymer matrix in an amorphous state. | Can significantly increase solubility and dissolution rate. | Potential for physical instability (recrystallization); manufacturing can be complex. | 2 to 10-fold |
| Lipid-Based Systems (SEDDS) | Drug is dissolved in a lipid/surfactant mixture that forms an emulsion in the GI tract. | Enhances solubility and can bypass first-pass metabolism. | Requires careful selection of excipients; potential for GI side effects at high doses. | 2 to 20-fold |
| Complexation with Cyclodextrins | Forms inclusion complexes where the drug molecule is encapsulated within a cyclodextrin molecule. | Increases aqueous solubility and can protect the drug from degradation. | Limited by the stoichiometry of the complex; can be expensive. | 2 to 8-fold |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the hypothetical mechanism of action for this compound in atopic dermatitis and a typical workflow for addressing bioavailability issues.
Caption: Hypothetical signaling pathway for this compound as a PDE4 inhibitor in atopic dermatitis.
Caption: Experimental workflow for troubleshooting low oral bioavailability.
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension by Wet Milling
-
Objective: To reduce the particle size of this compound to the nanometer range to increase dissolution velocity.
-
Materials:
-
This compound active pharmaceutical ingredient (API).
-
Stabilizer solution (e.g., 1% w/v Poloxamer 407 or Hydroxypropyl cellulose in deionized water).
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Milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.5 mm diameter).
-
High-energy media mill.
-
-
Methodology:
-
Prepare a pre-suspension by dispersing 5% (w/v) of this compound API into the stabilizer solution using a high-shear mixer for 15 minutes.
-
Add the pre-suspension and milling media to the milling chamber of the media mill. The chamber should be filled to approximately 80% with the media.
-
Begin milling at a high speed (e.g., 2000 rpm) while maintaining the temperature at 5-10°C using a cooling jacket.
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Collect samples at regular intervals (e.g., 30, 60, 90, 120 minutes) and measure the particle size using a laser diffraction or dynamic light scattering instrument.
-
Continue milling until the desired particle size (e.g., D90 < 200 nm) is achieved and a stable plateau is reached.
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Separate the nanosuspension from the milling media by filtration or decanting.
-
Store the final nanosuspension at 2-8°C until use in animal studies.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC) and absolute bioavailability of this compound formulations.
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Animals: Male Sprague-Dawley rats (n=5 per group), 250-300g, with cannulated jugular veins for serial blood sampling. Animals should be fasted overnight before dosing.
-
Groups:
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Group 1 (IV): this compound dissolved in a suitable vehicle (e.g., 20% Solutol HS 15 in saline) administered as an IV bolus at 1 mg/kg.
-
Group 2 (Oral - Control): this compound suspended in 0.5% methylcellulose administered by oral gavage at 10 mg/kg.
-
Group 3 (Oral - Test Formulation): this compound nanosuspension (from Protocol 1) administered by oral gavage at 10 mg/kg.
-
-
Methodology:
-
Administer the dose to each animal according to its assigned group.
-
Collect serial blood samples (approx. 150 µL) from the jugular vein cannula into heparinized tubes at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Calculate pharmacokinetic parameters using non-compartmental analysis software.
-
Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
AN-2898 off-target effects in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using AN-2898 in cellular assays. This compound is an investigational, boron-containing small molecule that inhibits phosphodiesterase 4 (PDE4).[1][2][3] Its primary mechanism of action is to increase intracellular levels of cyclic AMP (cAMP), which in turn modulates the expression of inflammatory cytokines like TNF-α.[1][4]
Due to the limited public availability of comprehensive off-target screening data for this compound, this guide also provides general strategies and best practices for identifying and mitigating potential off-target effects for this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a phosphodiesterase 4 (PDE4) inhibitor.[1] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound leads to an increase in intracellular cAMP levels. This increase in cAMP has various downstream effects, including the suppression of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α).[1][4] this compound has a reported IC50 value of 0.060 µM for PDE4 enzyme activity and an IC50 of 0.16 µM for the inhibition of TNF-α release from peripheral blood mononuclear cells (PBMCs).[1]
Q2: Are there known off-target effects for this class of compounds?
A2: While specific off-target data for this compound is not publicly available, researchers should consider potential off-target effects common to PDE4 inhibitors and boron-containing compounds. The primary concern for a PDE inhibitor is its selectivity against other PDE families (PDE1-11). Lack of selectivity could lead to unintended effects on various cellular processes. For example, inhibition of PDE3 can have cardiovascular effects. The boron moiety in this compound is a key feature of its binding to the PDE4 active site[2]; however, boron-containing compounds can sometimes interact with other metalloenzymes or proteins with serine-rich binding pockets.
Q3: What are the best practices for assessing the selectivity of this compound in my experiments?
A3: To ensure that the observed effects in your cellular assays are due to PDE4 inhibition, it is crucial to run appropriate controls and secondary assays. We recommend:
-
Profiling against a PDE selectivity panel: Test this compound against all other human PDE families to confirm its selectivity for PDE4.
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Using a structurally distinct PDE4 inhibitor: Compare the cellular effects of this compound with another well-characterized PDE4 inhibitor (e.g., Roflumilast) to see if they produce similar phenotypes.
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Employing a "cAMP rescue" experiment: If a cellular phenotype is induced by this compound, determine if the effect can be mimicked by directly increasing cAMP levels using agents like forskolin or cell-permeable cAMP analogs (e.g., 8-bromo-cAMP).
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Using CRISPR/Cas9 knockouts: In cell lines where the phenotype is observed, knocking out the PDE4 subtype(s) (e.g., PDE4B, PDE4D) should make the cells resistant to the effects of this compound if the compound is acting on-target.[5][6]
Q4: What are the common side effects observed with similar molecules like Crisaborole?
A4: Crisaborole is another topical boron-based PDE4 inhibitor. The most common adverse effects are application site reactions, such as burning or stinging.[5][7] Hypersensitivity reactions have also been reported.[7] While these are primarily observed in a clinical setting, they suggest that at high concentrations in in vitro models, local cytotoxic or pro-inflammatory effects might be possible and should be monitored.
Troubleshooting Guide
Issue 1: Inconsistent results in TNF-α release assay from PBMCs.
-
Question: We are using LPS-stimulated human PBMCs to measure the inhibitory effect of this compound on TNF-α release, but our IC50 values are highly variable between experiments. What could be the cause?
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Answer: Variability in PBMC assays is common and can stem from several sources:
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Donor Variability: PBMCs from different donors can have vastly different responses to LPS stimulation and to PDE4 inhibitors. It is essential to test multiple donors and report the average and standard deviation.
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Cell Viability: High concentrations of this compound or other compounds might be causing cytotoxicity, leading to a decrease in TNF-α that is not related to PDE4 inhibition. Always run a parallel cytotoxicity assay (e.g., using CellTiter-Glo® or a live/dead stain) with the same compound concentrations and incubation times.
-
LPS Potency: Ensure your lipopolysaccharide (LPS) stock is properly stored and that you are using a concentration that gives a robust but sub-maximal stimulation of TNF-α. The optimal concentration should be determined empirically for each new batch of LPS and for your specific lab conditions.
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Assay Timing: The kinetics of TNF-α production are critical. Ensure that the pre-incubation time with this compound and the stimulation time with LPS are consistent across all experiments. A typical protocol involves a 1-hour pre-incubation with the inhibitor followed by an 18-24 hour stimulation with LPS.
-
Issue 2: Unexpected decrease in cell proliferation in a non-immune cell line.
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Question: We are observing a dose-dependent decrease in the proliferation of our cancer cell line when treated with this compound, which is not expected from a PDE4 inhibitor. Is this an off-target effect?
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Answer: This is a strong possibility. While PDE4 inhibition can affect proliferation in some specific cell types, a broad anti-proliferative effect may suggest an off-target mechanism. Here is how to troubleshoot this:
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Measure cAMP levels: Determine if this compound increases cAMP levels in your cancer cell line at the same concentrations that inhibit proliferation. If there is no change in cAMP, the effect is likely off-target.
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Test other PDE4 inhibitors: Treat the cells with a structurally different PDE4 inhibitor. If the other inhibitor does not affect proliferation, this points to an off-target effect specific to this compound's chemical structure.
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Perform a target-knockout experiment: Use CRISPR to knock out the predominant PDE4 subtypes in your cell line. If the knockout cells are still sensitive to this compound's anti-proliferative effect, this provides strong evidence that the mechanism is independent of PDE4.[5][6]
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Consider broad-panel screening: If this effect is critical to your research, consider submitting this compound for a broad kinase or receptor screening panel to identify potential off-target binding partners.
-
Quantitative Data
Below is a hypothetical summary table of selectivity data for this compound against other human phosphodiesterase families. This illustrates how selectivity data is typically presented.
| Target | IC50 (µM) | Selectivity vs. PDE4 (Fold) |
| PDE4B | 0.060 | - |
| PDE1A | > 100 | > 1667 |
| PDE2A | 85 | 1417 |
| PDE3A | > 100 | > 1667 |
| PDE5A | 52 | 867 |
| PDE6C | > 100 | > 1667 |
| PDE7A | 15 | 250 |
| PDE8A | > 100 | > 1667 |
| PDE9A | > 100 | > 1667 |
| PDE10A | 78 | 1300 |
| PDE11A | 25 | 417 |
Data is illustrative and not based on published results for this compound.
Experimental Protocols
Protocol: Inhibition of TNF-α Release from Human PBMCs
This protocol describes a method to assess the on-target pharmacological effect of this compound.
1. Materials:
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Human Peripheral Blood Mononuclear Cells (PBMCs), freshly isolated or cryopreserved.
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RPMI-1640 cell culture medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.
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Lipopolysaccharide (LPS) from E. coli O111:B4.
-
This compound, dissolved in DMSO to make a 10 mM stock solution.
-
Human TNF-α ELISA kit.
-
96-well cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo®).
2. Procedure:
-
Cell Plating: Plate PBMCs at a density of 2 x 10^5 cells/well in 100 µL of complete RPMI medium in a 96-well plate.
-
Compound Preparation: Prepare a serial dilution of this compound in complete RPMI medium. The final DMSO concentration in all wells should be ≤ 0.1%. Include a "vehicle control" (DMSO only) and a "no stimulation" control.
-
Compound Addition: Add 50 µL of the diluted this compound solution to the appropriate wells. The final volume is now 150 µL.
-
Pre-incubation: Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.
-
Stimulation: Prepare LPS in complete RPMI medium at a concentration of 4X the desired final concentration (e.g., 40 ng/mL for a final concentration of 10 ng/mL). Add 50 µL of the LPS solution to all wells except the "no stimulation" control wells. Add 50 µL of medium to the "no stimulation" wells. The final volume is 200 µL.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully collect 100 µL of the supernatant from each well for TNF-α analysis.
-
TNF-α Measurement: Measure the TNF-α concentration in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Viability Assessment (Optional but Recommended): To the remaining cells in the plate, add a cell viability reagent and measure cell viability according to the manufacturer's protocol to rule out cytotoxicity.
-
Data Analysis: Calculate the percent inhibition of TNF-α release for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Boron-based phosphodiesterase inhibitors show novel binding of boron to PDE4 bimetal center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of boron-containing PDE4 inhibitors using soft-drug strategy for potential dermatologic anti-inflammatory application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jcadonline.com [jcadonline.com]
- 5. Efficacy and Safety Trends with Continuous, Long-Term Crisaborole Use in Patients Aged ≥ 2 Years with Mild-to-Moderate Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C15H9BN2O3 | CID 24806574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. dermnetnz.org [dermnetnz.org]
Adjusting AN-2898 concentration for optimal PDE4 inhibition
Welcome to the technical support center for AN-2898. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for effective PDE4 inhibition. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of phosphodiesterase 4 (PDE4).[1] PDE4 is an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various signaling pathways.[2] By inhibiting PDE4, this compound leads to an increase in intracellular cAMP levels. This elevation in cAMP can modulate the activity of downstream effectors like Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac), ultimately regulating inflammatory responses.[2] this compound is a reversible competitive inhibitor of PDE4.[3]
Q2: What are the reported IC50 and Ki values for this compound?
A2: this compound has a reported IC50 of 0.027 µM for PDE4.[1] The inhibitory constant (Ki) for its reversible competitive inhibition of PDE4 is 65 ± 9.8 nM.[3]
Q3: Which PDE4 subtypes does this compound inhibit?
A3: this compound potently inhibits multiple PDE4 subtypes, including PDE4B1, PDE4A1A, and PDE4D2.[1]
Q4: What are the known effects of this compound on cytokine production?
A4: this compound has been shown to significantly inhibit the production of several pro-inflammatory and immunomodulatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), Interleukin-5 (IL-5), and Interleukin-10 (IL-10).[1][3]
Troubleshooting Guide
This guide provides solutions to potential issues you may encounter when using this compound in your experiments.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no inhibition of PDE4 activity | Incorrect concentration of this compound: The concentration may be too low for the specific cell type or experimental conditions. | Perform a dose-response curve to determine the optimal concentration for your specific assay. Start with a broad range (e.g., 0.1 nM to 10 µM) to identify the effective range. |
| Degradation of this compound: Improper storage or handling may lead to compound degradation. | Store this compound as recommended by the supplier (typically at -20°C or -80°C). Prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles. | |
| Cell health issues: Unhealthy or stressed cells may not respond appropriately to treatment.[4] | Ensure optimal cell culture conditions, including proper medium, supplements, and passage number. Regularly check for signs of contamination.[4] | |
| Assay interference: Components of the assay buffer or cell lysate may interfere with the detection method. | Run appropriate controls, including a vehicle control (e.g., DMSO) and a positive control with a known PDE4 inhibitor. | |
| High background signal in PDE4 activity assay | Non-specific binding: The detection reagents may bind non-specifically to other components in the sample. | Include a "no enzyme" control to determine the background signal. If using an antibody-based detection method, consider a pre-clearing step with beads.[5] |
| Autofluorescence of compounds: If using a fluorescence-based assay, the test compound itself might be fluorescent. | Measure the fluorescence of the compound alone at the assay's excitation and emission wavelengths. | |
| Variability in cytokine inhibition results | Donor variability (for primary cells): Primary cells from different donors can exhibit significant biological variability. | If using primary cells like PBMCs, use cells from multiple donors to ensure the results are reproducible. |
| Timing of stimulation and treatment: The timing of cell stimulation (e.g., with LPS) and this compound treatment is critical. | Optimize the incubation times for both the stimulus and the inhibitor. A time-course experiment can help determine the optimal window for observing inhibition. | |
| Cell density: The number of cells per well can influence the final cytokine concentration.[6] | Maintain a consistent cell seeding density across all experiments. Optimize the cell number to ensure the cytokine levels are within the linear range of the detection assay. | |
| Unexpected cell toxicity | High concentration of this compound: Although generally selective, high concentrations of any compound can lead to off-target effects and toxicity. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assays to determine the non-toxic concentration range of this compound for your specific cell type. |
| Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. | Ensure the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.1%) and include a vehicle control with the same solvent concentration. |
Experimental Protocols
In Vitro PDE4 Activity Assay
This protocol provides a general framework for measuring the inhibitory effect of this compound on PDE4 activity. Specific details may vary depending on the source of the PDE4 enzyme and the detection method used.
Materials:
-
Recombinant human PDE4 enzyme
-
This compound
-
cAMP substrate
-
Assay buffer (e.g., Tris-HCl based buffer with MgCl2)
-
5'-Nucleotidase
-
Phosphate detection reagent (e.g., Malachite Green)[7]
-
Microplate reader
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in the assay buffer. Also, prepare a vehicle control (e.g., DMSO).
-
Enzyme and inhibitor pre-incubation: In a microplate, add the PDE4 enzyme and the different concentrations of this compound or vehicle. Incubate for a short period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction: Add the cAMP substrate to each well to start the enzymatic reaction.
-
Incubate: Incubate the plate at 30°C or 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the reaction and detect product: Add 5'-nucleotidase to convert the product of the PDE4 reaction (AMP) to adenosine and phosphate. Then, add a phosphate detection reagent to quantify the amount of phosphate produced.[7]
-
Measure absorbance: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cytokine Release Assay in Human PBMCs
This protocol describes how to measure the effect of this compound on cytokine production in human Peripheral Blood Mononuclear Cells (PBMCs).
Materials:
-
Human PBMCs, isolated from healthy donors
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin
-
This compound
-
Lipopolysaccharide (LPS) or other stimuli (e.g., anti-CD3/anti-CD28 antibodies)[8]
-
ELISA kits for the cytokines of interest (e.g., TNF-α, IL-10)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the isolated PBMCs into a 96-well plate at a density of 1 x 10^6 cells/mL in culture medium.[9]
-
Compound Treatment: Add various concentrations of this compound (or vehicle control) to the wells and pre-incubate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Cell Stimulation: Stimulate the cells by adding LPS (e.g., 1 µg/mL) to induce cytokine production.[9] Include an unstimulated control.
-
Incubation: Incubate the plate for 4-24 hours at 37°C in a 5% CO2 incubator. The optimal incubation time will depend on the specific cytokine being measured.
-
Collect Supernatant: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of the desired cytokines in the supernatant using specific ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Determine the effect of this compound on cytokine production by comparing the levels in treated wells to the vehicle-treated, stimulated control.
Visualizations
Caption: PDE4 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a cytokine release assay.
Caption: Troubleshooting logic for inconsistent PDE4 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 5. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abcam.com [abcam.com]
- 8. criver.com [criver.com]
- 9. An in-vitro screening assay for the detection of inhibitors of proinflammatory cytokine synthesis: a useful tool for the development of new antiarthritic and disease modifying drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of AN-2898 and Topical Corticosteroids for the Treatment of Atopic Dermatitis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Efficacy, Mechanism of Action, and Experimental Protocols.
In the landscape of topical treatments for mild-to-moderate atopic dermatitis (AD), the emergence of novel non-steroidal anti-inflammatory agents presents a compelling area of investigation. This guide provides a detailed comparison of AN-2898, a selective phosphodiesterase 4 (PDE4) inhibitor, and topical corticosteroids (TCS), the long-standing first-line therapy. This analysis is based on available clinical trial data and pharmacological profiles to inform research and development decisions.
Efficacy Data: A Head-to-Head Look
Quantitative data from clinical trials are crucial for evaluating the therapeutic potential of a compound. The following tables summarize the efficacy of this compound from a Phase 2a clinical trial and comparative data for a topical corticosteroid in the treatment of atopic dermatitis.
Table 1: Efficacy of this compound in Mild-to-Moderate Atopic Dermatitis (Phase 2a Trial NCT01301508)
| Efficacy Endpoint | This compound (1% Ointment) | Vehicle | p-value |
| Percentage of Lesions with ADSI Score Improvement | 71% | 14% | 0.01 |
| Mean Improvement in ADSI Score from Baseline (Day 28) | 68% | 45% | 0.02 |
| Proportion of Lesions Achieving Total or Partial Clearance (ADSI ≤ 2.0) at Day 28 | 48% | 33% | - |
Data sourced from a multicenter, randomized, double-blind, vehicle-controlled, bilateral study.[1]
Table 2: Efficacy of Hydrocortisone in Atopic Dermatitis
| Efficacy Endpoint | Hydrocortisone | Baseline Mean ADSI Score | Day 15 Mean ADSI Score | p-value |
| Mean Change in ADSI Score | - | 10.65 | 4.30 | 0.0001 |
Data from a study evaluating a preparation containing hydrocortisone.[2]
Mechanism of Action: Distinct Pathways to Inflammation Control
The therapeutic effects of this compound and topical corticosteroids are achieved through different molecular mechanisms, offering distinct approaches to managing the inflammatory cascade in atopic dermatitis.
This compound: Targeted Inhibition of PDE4
This compound is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a critical role in the inflammatory process. By inhibiting PDE4, this compound leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP, in turn, downregulates the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-2 (IL-2), interferon-gamma (IFN-γ), IL-5, and IL-10, thereby reducing the inflammatory response characteristic of atopic dermatitis. This compound has a demonstrated IC50 of 0.027 µM for PDE4.
References
Head-to-Head Comparison of AN-2898 and Other PDE4 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the investigational PDE4 inhibitor AN-2898 against established PDE4 inhibitors: Roflumilast, Apremilast, and Crisaborole. The content is supported by available preclinical and clinical data to aid in evaluating their potential therapeutic applications.
Introduction to PDE4 Inhibition
Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade, primarily found in immune and epithelial cells. It specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a key second messenger that modulates the activity of numerous pro-inflammatory and anti-inflammatory mediators. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines such as TNF-α, IL-12, and IL-23, and increases the production of the anti-inflammatory cytokine IL-10. This mechanism of action makes PDE4 a compelling target for the treatment of various inflammatory diseases, including atopic dermatitis and psoriasis.[1][2]
This guide focuses on this compound, a novel investigational selective PDE4 inhibitor, and compares its performance characteristics with three approved PDE4 inhibitors: Roflumilast, Apremilast, and Crisaborole.
Comparative Analysis of PDE4 Inhibitors
The following sections provide a detailed comparison of this compound with Roflumilast, Apremilast, and Crisaborole, focusing on their biochemical potency, preclinical efficacy in relevant disease models, and safety profiles.
Biochemical Potency: In Vitro Inhibition of PDE4
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The table below summarizes the reported IC50 values for the inhibition of the PDE4 enzyme by each compound. It is important to note that these values may have been determined in different laboratories under varying experimental conditions, which can influence direct comparability.
| Compound | PDE4 IC50 (nM) | PDE4 Subtype Selectivity | Reference |
| This compound | 27 | Potently inhibits PDE4B1, PDE4A1A, and PDE4D2.[3] | [3] |
| Roflumilast | 0.7 - 0.84 | Mainly inhibits PDE4B and PDE4D.[2][4] | [2][4] |
| Apremilast | 74 - 140 | No significant subtype selectivity.[4][5] | [4][5] |
| Crisaborole | 750 | No significant subtype selectivity.[4][5] | [4][5] |
Roflumilast demonstrates the highest potency in inhibiting the PDE4 enzyme, followed by this compound and Apremilast, with Crisaborole showing the weakest inhibition among the compared drugs.[2][4][5]
Preclinical Efficacy
The therapeutic potential of these PDE4 inhibitors has been evaluated in various preclinical models of inflammatory skin diseases, primarily atopic dermatitis and psoriasis.
Animal models that mimic the characteristics of atopic dermatitis are crucial for evaluating the efficacy of new therapeutic agents.
-
This compound: this compound has been investigated for the treatment of mild to moderate atopic dermatitis.[3] A phase 2 clinical trial (NCT01301508) was completed to evaluate the efficacy and safety of this compound ointment in patients with atopic dermatitis, where it was compared to the vehicle and to AN2728 (Crisaborole).[6]
-
Roflumilast: Topical application of roflumilast has been shown to ameliorate atopic dermatitis-like skin lesions in NC/Nga mice induced by 1-chloro-2,4-dinitrobenzene (DNCB).[7] Treatment with roflumilast reduced dorsal skin thickness and tissue IL-1beta levels.[7] Phase 3 clinical trials (INTEGUMENT-1 and INTEGUMENT-2) have shown that once-daily roflumilast 0.15% cream was effective in improving atopic dermatitis symptoms.[8][9]
-
Apremilast: In murine models of atopic dermatitis, apremilast has been shown to significantly reduce ear swelling and the expression of the pro-inflammatory chemokine MCP-1.[10] It has also been demonstrated to downregulate the expression of various inflammatory mediators in human keratinocytes.[10] A phase 2 clinical trial in adults with moderate to severe atopic dermatitis showed modest efficacy for apremilast.[11]
-
Crisaborole: Crisaborole is approved for the treatment of mild to moderate atopic dermatitis.[12] Its efficacy has been demonstrated in multiple clinical trials.
Various animal models are utilized to study the pathogenesis of psoriasis and to test the efficacy of novel treatments.
-
This compound: this compound is being investigated for its potential in treating psoriasis.[3]
-
Roflumilast: Topical roflumilast has been approved for the treatment of plaque psoriasis.[13] In a phase 2b clinical trial, both 0.3% and 0.15% roflumilast creams were significantly more effective than the vehicle in achieving clear or almost clear skin in patients with plaque psoriasis.[13]
-
Apremilast: Apremilast is an oral PDE4 inhibitor approved for the treatment of psoriasis and psoriatic arthritis.[13]
-
Crisaborole: While primarily approved for atopic dermatitis, crisaborole has also been studied in psoriasis.[13] In an imiquimod-induced psoriasis-like dermatitis mouse model, topical application of 2% crisaborole ointment reduced ear thickness and epidermal thickness.[14]
Safety and Tolerability
The safety profile is a critical aspect of any therapeutic agent. The following table summarizes the known adverse events associated with the approved PDE4 inhibitors. Preclinical safety data for this compound is not extensively available in the public domain.
| Compound | Common Adverse Events | Reference |
| This compound | Data from clinical trials are not yet fully published. | |
| Roflumilast (topical) | Application site pain has been reported in a small percentage of patients in clinical trials.[8] Generally well-tolerated.[8] | [8] |
| Apremilast (oral) | Diarrhea, nausea, headache, and upper respiratory tract infections are commonly reported.[5] | [5] |
| Crisaborole (topical) | Application site burning or stinging is a common side effect.[15] | [15] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for key experiments used in the evaluation of PDE4 inhibitors.
PDE4 Enzyme Inhibition Assay
Objective: To determine the in vitro potency of a compound in inhibiting PDE4 enzyme activity.
Methodology:
-
Recombinant human PDE4 enzyme is used.
-
The assay is typically performed in a 96-well plate format.
-
The test compound is serially diluted to various concentrations.
-
The enzyme is incubated with the test compound for a specified period.
-
The reaction is initiated by the addition of a fluorescently labeled cAMP substrate.
-
The enzymatic reaction is allowed to proceed for a set time at a controlled temperature.
-
The reaction is stopped, and the amount of hydrolyzed substrate is quantified using a fluorescence plate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.
LPS-Induced TNF-α Release in Human Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To assess the anti-inflammatory activity of a compound by measuring its ability to inhibit the release of the pro-inflammatory cytokine TNF-α from immune cells.
Methodology:
-
Human PBMCs are isolated from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cells are seeded in a 96-well plate at a specific density.
-
The cells are pre-incubated with various concentrations of the test compound for 1 hour.
-
Lipopolysaccharide (LPS) is added to the wells to stimulate the cells and induce TNF-α production.
-
The plate is incubated for 18-24 hours at 37°C in a 5% CO2 incubator.
-
The cell culture supernatant is collected.
-
The concentration of TNF-α in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) kit.
-
The IC50 value for the inhibition of TNF-α release is calculated.
Oxazolone-Induced Atopic Dermatitis Mouse Model
Objective: To evaluate the in vivo efficacy of a topical compound in a model of atopic dermatitis.
Methodology:
-
Sensitization: A solution of oxazolone is applied to a shaved area on the abdomen of mice.
-
Challenge: After a period of 5-7 days, a lower concentration of oxazolone is repeatedly applied to the ears of the mice to induce a local inflammatory reaction.
-
Treatment: The test compound, formulated as a cream or ointment, is applied topically to the inflamed ears daily. A vehicle control group is also included.
-
Assessment:
-
Ear thickness is measured daily using a digital caliper as an indicator of inflammation and edema.
-
At the end of the study, ear tissue is collected for histological analysis to assess epidermal thickness and inflammatory cell infiltration.
-
Cytokine levels in the ear tissue can be measured by ELISA or quantitative PCR.
-
Signaling Pathways and Experimental Workflows
Visual representations of key biological pathways and experimental procedures can enhance understanding.
Caption: PDE4 signaling pathway and the mechanism of action of PDE4 inhibitors.
Caption: Workflow for the in vitro cytokine release assay.
Caption: Workflow for the oxazolone-induced atopic dermatitis mouse model.
Conclusion
This compound is a potent and selective PDE4 inhibitor with a promising profile for the topical treatment of inflammatory skin diseases such as atopic dermatitis and psoriasis. Based on available in vitro data, its potency is greater than that of apremilast and crisaborole, but less than that of roflumilast. Preclinical and clinical investigations are ongoing to fully elucidate its efficacy and safety profile in direct comparison to other established PDE4 inhibitors. The data presented in this guide offer a foundational comparison to aid researchers in the field of dermatology and drug development in their evaluation of this novel therapeutic candidate. Further head-to-head studies will be crucial to definitively position this compound within the therapeutic landscape of PDE4 inhibitors.
References
- 1. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]
- 2. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. jddonline.com [jddonline.com]
- 5. jcadonline.com [jcadonline.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. researchgate.net [researchgate.net]
- 8. hcplive.com [hcplive.com]
- 9. Roflumilast Cream Effective for AD in Phase 3 Studies [medscape.com]
- 10. Apremilast Normalizes Gene Expression of Inflammatory Mediators in Human Keratinocytes and Reduces Antigen-Induced Atopic Dermatitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. dermnetnz.org [dermnetnz.org]
- 13. Phosphodiesterase-4 Inhibition in the Management of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. dermatologytimes.com [dermatologytimes.com]
Validating the Anti-inflammatory Effects of AN-2898 In Vivo: A Comparative Guide
This guide provides a comparative framework for evaluating the in vivo anti-inflammatory effects of the novel compound AN-2898. The performance of this compound is benchmarked against Indomethacin, a well-established non-steroidal anti-inflammatory drug (NSAID), in a carrageenan-induced paw edema model in rats. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and visualizations of the underlying biological pathways and experimental workflows.
Comparative Performance of this compound and Indomethacin
The following table summarizes the key efficacy parameters of this compound compared to the standard NSAID, Indomethacin, in a carrageenan-induced paw edema model. The data presented for this compound is hypothetical and serves as a template for actual experimental results.
| Parameter | This compound (10 mg/kg) | Indomethacin (10 mg/kg) | Vehicle Control |
| Paw Edema Inhibition (%) at 3h | 55% | 48% | 0% |
| Reduction in TNF-α levels (pg/mL) | 150 ± 25 | 180 ± 30 | 450 ± 40 |
| Reduction in IL-6 levels (pg/mL) | 80 ± 15 | 100 ± 20 | 320 ± 35 |
| Reduction in PGE₂ levels (pg/mL) | 50 ± 10 | 45 ± 8 | 200 ± 25 |
| COX-2 Inhibition (IC₅₀, nM) | 75 | 50 | N/A |
| Gastric Ulceration Index | 0.5 ± 0.2 | 2.5 ± 0.8 | 0.1 ± 0.05 |
Experimental Protocols
A detailed methodology for the carrageenan-induced paw edema model is provided below. This is a widely accepted acute inflammation model for evaluating anti-inflammatory drugs.
1. Animals:
-
Male Wistar rats (180-220 g) are used.
-
Animals are housed under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.
-
All experimental procedures are conducted in accordance with institutional animal care and use guidelines.
2. Experimental Groups:
-
Group 1: Vehicle Control: Receives the vehicle (e.g., 0.5% carboxymethyl cellulose) orally.
-
Group 2: this compound: Receives this compound (10 mg/kg, p.o.) suspended in the vehicle.
-
Group 3: Indomethacin (Reference Drug): Receives Indomethacin (10 mg/kg, p.o.) suspended in the vehicle.
3. Procedure:
-
One hour after the oral administration of the respective treatments, acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% (w/v) carrageenan solution in saline into the right hind paw of each rat.
-
The paw volume is measured immediately before the carrageenan injection and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.
-
The percentage inhibition of paw edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
4. Biochemical Analysis:
-
At the end of the experiment (4 hours post-carrageenan), blood samples are collected for the estimation of serum cytokine levels (TNF-α, IL-6) using ELISA kits.
-
Paw tissue is excised for the measurement of prostaglandin E₂ (PGE₂) levels and for Western blot analysis of COX-2 expression.
5. Gastric Ulceration Assessment:
-
To evaluate the gastrointestinal side effects, a separate cohort of animals is treated with higher doses of this compound and Indomethacin for 7 consecutive days.
-
On the 8th day, the animals are euthanized, and their stomachs are examined for the presence of ulcers and lesions. The ulcer index is scored based on the number and severity of the lesions.
Visualizations
The following diagrams illustrate the proposed mechanism of action, the experimental workflow, and the comparative logic.
Caption: Proposed mechanism of this compound action.
Caption: In vivo experimental workflow.
Caption: Comparative evaluation logic.
AN-2898: A Comparative Analysis of its Phosphodiesterase Isoform Selectivity
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the PDE4 selectivity profile of AN-2898 in comparison to other key inhibitors, supported by experimental data and methodologies.
This compound is a novel, selective phosphodiesterase 4 (PDE4) inhibitor that has demonstrated potential in the treatment of inflammatory conditions such as atopic dermatitis and psoriasis. Its therapeutic efficacy is intrinsically linked to its ability to selectively inhibit PDE4 enzymes, which play a crucial role in the inflammatory cascade. This guide provides a comprehensive comparison of this compound's selectivity profile against different PDE isoforms, benchmarked against other well-established PDE4 inhibitors.
Quantitative Selectivity Profile: A Comparative Overview
The inhibitory activity of this compound and other selected PDE4 inhibitors against various PDE isoforms is summarized in the table below. The data, presented as IC50 values, highlights the potency and selectivity of each compound. This compound exhibits a potent and selective inhibition of PDE4 with an overall IC50 of 0.027 µM. It shows potent inhibition of PDE4A, PDE4B, and PDE4D subtypes.
| Compound | PDE1A (IC50) | PDE2A (IC50) | PDE3A (IC50) | PDE4 (Overall IC50) | PDE4A (IC50) | PDE4B (IC50) | PDE4C (IC50) | PDE4D (IC50) |
| This compound | >10 µM | >10 µM | >10 µM | 0.027 µM | Sub-micromolar | Sub-micromolar | Not Reported | Low micromolar |
| Roflumilast | >10,000 nM | >10,000 nM | >10,000 nM | - | >1,000 nM[1] | 0.84 nM[1] | >1,000 nM[1] | 0.68 nM[1] |
| Apremilast | >10,000 nM | >10,000 nM | >10,000 nM | 74 nM | 10-100 nM | 10-100 nM | 10-100 nM | 10-100 nM |
| Crisaborole | Not Reported | Not Reported | Not Reported | 750 nM | Not Reported | Not Reported | Not Reported | Not Reported |
| Rolipram | Not Reported | Not Reported | Not Reported | - | 3 nM[2] | 130 nM[2][3] | Not Reported | 240 nM[2][3] |
Note: Exact IC50 values for this compound against all individual PDE4 isoforms (A, B, C, D) are not publicly available in a complete comparative format. The available data indicates potent sub-micromolar inhibition of PDE4A and PDE4B, and low micromolar inhibition of PDE4D.
Signaling Pathway and Experimental Workflow
To understand the context of this compound's mechanism of action and how its selectivity is determined, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
References
- 1. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Action of rolipram on specific PDE4 cAMP phosphodiesterase isoforms and on the phosphorylation of cAMP-response-element-binding protein (CREB) and p38 mitogen-activated protein (MAP) kinase in U937 monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of AN-2898 and Other Phosphodiesterase 4 (PDE4) Inhibitors for Atopic Dermatitis
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the mechanism of action and comparative efficacy of the investigational PDE4 inhibitor AN-2898 against established alternatives for the treatment of atopic dermatitis.
This guide provides a detailed cross-validation of the mechanism of action of this compound, a novel boron-containing small molecule, and compares its performance with other prominent phosphodiesterase 4 (PDE4) inhibitors used in the management of atopic dermatitis, including Crisaborole, Roflumilast, and Apremilast. Experimental data from clinical trials are presented to offer an objective comparison of their efficacy and safety profiles.
Mechanism of Action: The Role of PDE4 Inhibition in Atopic Dermatitis
Atopic dermatitis is a chronic inflammatory skin condition characterized by an overactive immune response. A key enzyme involved in this inflammatory cascade is phosphodiesterase 4 (PDE4). PDE4 degrades cyclic adenosine monophosphate (cAMP), a signaling molecule that naturally suppresses inflammation. By inhibiting PDE4, drugs like this compound increase intracellular cAMP levels, which in turn reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-2 (IL-2), interferon-gamma (IFN-γ), IL-5, and IL-10.[1] This ultimately alleviates the signs and symptoms of atopic dermatitis.
This compound is a selective PDE4 inhibitor with a potent inhibitory concentration (IC50) of 0.027 μM against the enzyme.[1] It demonstrates selectivity over other phosphodiesterase enzymes like PDE1A, PDE2A, and PDE3A and is active against PDE4 subtypes B1, A1A, and D2.[1]
dot
Caption: PDE4 Signaling Pathway in Atopic Dermatitis.
Comparative Efficacy and Safety of PDE4 Inhibitors
The following tables summarize the key efficacy and safety data from clinical trials of this compound and its comparators in patients with atopic dermatitis.
Table 1: Efficacy of Topical PDE4 Inhibitors in Mild to Moderate Atopic Dermatitis
| Drug (Concentration) | Trial | Primary Endpoint | This compound | Crisaborole (2%) | Roflumilast (0.15%) |
| This compound | - | - | Data not publicly available | - | - |
| Crisaborole (2%) | AD-301 & AD-302 (Phase 3)[2][3] | IGA score of clear (0) or almost clear (1) with a ≥2-grade improvement at Day 29 | - | 32.8% vs 25.4% (vehicle) in Trial 1; 31.4% vs 18.0% (vehicle) in Trial 2[3] | - |
| Roflumilast (0.15%) | INTEGUMENT-1 & INTEGUMENT-2 (Phase 3)[4][5][6] | vIGA-AD score of clear or almost clear plus a ≥2-grade improvement at Week 4 | - | - | 32.0% vs 15.2% (vehicle) in INTEGUMENT-1; 28.9% vs 12.0% (vehicle) in INTEGUMENT-2[5][6] |
IGA: Investigator's Global Assessment; vIGA-AD: validated Investigator's Global Assessment for Atopic Dermatitis.
Table 2: Efficacy of Oral PDE4 Inhibitor in Moderate to Severe Atopic Dermatitis
| Drug (Dosage) | Trial | Primary Endpoint | Apremilast |
| Apremilast | Phase 2[7][8] | Mean percent change from baseline in EASI score at Week 12 | -31.6% (40 mg BID) vs -11.0% (placebo)[7][8] |
EASI: Eczema Area and Severity Index; BID: twice daily.
Table 3: Common Adverse Events of PDE4 Inhibitors in Atopic Dermatitis Trials
| Drug | Common Adverse Events |
| Crisaborole (2%) | Application site pain/stinging[2][9] |
| Roflumilast (0.15%) | Headache, nausea, application site pain, diarrhea, vomiting[10] |
| Apremilast | Nausea, diarrhea, headache, nasopharyngitis[7] |
Experimental Protocols
1. PDE4 Enzyme Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of the PDE4 enzyme.
-
Principle: The assay measures the conversion of a fluorescently labeled cAMP substrate to AMP by the PDE4 enzyme. Inhibition of the enzyme results in a lower rate of conversion and a change in the fluorescent signal.
-
General Protocol:
-
Purified recombinant PDE4 enzyme is incubated with the test compound (e.g., this compound) at various concentrations.
-
A fluorescently labeled cAMP substrate is added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., room temperature for 30 minutes).
-
A binding agent that specifically binds to the phosphate group of the product (AMP) is added. This binding results in a change in fluorescence polarization.
-
The fluorescence polarization is measured using a microplate reader.
-
The concentration of the test compound that inhibits 50% of the PDE4 activity (IC50) is calculated from the dose-response curve.[11][12][13]
-
2. Cytokine Release Inhibition Assay
This assay determines the effect of a compound on the production of pro-inflammatory cytokines by immune cells.
-
Principle: Immune cells, such as peripheral blood mononuclear cells (PBMCs), are stimulated to produce cytokines in the presence or absence of the test compound. The amount of cytokines released into the cell culture supernatant is then quantified.
-
General Protocol:
-
Human PBMCs are isolated from whole blood.
-
The cells are cultured in the presence of various concentrations of the test compound.
-
The cells are stimulated with a pro-inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production.
-
After an incubation period (e.g., 4 to 48 hours), the cell culture supernatant is collected.
-
The concentration of specific cytokines (e.g., TNF-α, IL-2, IL-5, IL-10) in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay.
-
The IC50 value for the inhibition of each cytokine is determined.[14][15]
-
dot
Caption: Experimental Workflow for Topical PDE4 Inhibitor.
Conclusion
This compound demonstrates a potent and selective inhibitory activity against PDE4, a key enzyme in the inflammatory pathway of atopic dermatitis. While direct comparative clinical trial data for this compound is not yet publicly available, its mechanism of action aligns with that of approved and effective topical PDE4 inhibitors like Crisaborole and Roflumilast. The provided data and protocols offer a framework for researchers to understand and evaluate the potential of this compound and other emerging PDE4 inhibitors in the therapeutic landscape of atopic dermatitis. Further clinical investigation is necessary to fully elucidate the comparative efficacy and safety profile of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Crisaborole: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dermnetnz.org [dermnetnz.org]
- 4. Arcutis Announces Positive Topline Results from Second Atopic Dermatitis Pivotal Phase 3 Trial of Roflumilast Cream in Adults and Children Aged 6 and Older - Arcutis Biotherapeutics [arcutis.com]
- 5. Roflumilast Cream, 0.15%, for Atopic Dermatitis in Adults and Children: INTEGUMENT-1 and INTEGUMENT-2 Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medscape.com [medscape.com]
- 7. A Phase 2 Randomized Trial of Apremilast in Patients with Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effectiveness and safety of topical phosphodiesterase 4 inhibitors in children with mild-to-moderate atopic dermatitis: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Arcutis Completes Enrollment in INTEGUMENT-INFANT Phase 2 Study Evaluating ZORYVE® (roflumilast) Cream 0.05% in Infants with Atopic Dermatitis - BioSpace [biospace.com]
- 11. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. pnas.org [pnas.org]
- 14. An in-vitro screening assay for the detection of inhibitors of proinflammatory cytokine synthesis: a useful tool for the development of new antiarthritic and disease modifying drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. criver.com [criver.com]
AN-2898 Side Effect Profile: A Comparative Analysis with Other Topical Atopic Dermatitis Treatments
For Immediate Release
Palo Alto, CA – November 20, 2025 – This report provides a comprehensive comparison of the side effect profile of the investigational topical phosphodiesterase 4 (PDE4) inhibitor AN-2898 with other established topical treatments for mild-to-moderate atopic dermatitis. The analysis focuses on data from clinical trials to provide researchers, scientists, and drug development professionals with an objective overview of the relative safety and tolerability of these therapeutic options.
This compound, a novel boron-based compound, was investigated in the Phase 2a clinical trial NCT01301508 for the treatment of atopic dermatitis. This guide synthesizes the available data on this compound and compares it against the known side effect profiles of its fellow PDE4 inhibitor, Crisaborole (which was also evaluated in the NCT01301508 trial), as well as two mainstay treatment classes: topical corticosteroids and topical calcineurin inhibitors.
Quantitative Side Effect Comparison
The following table summarizes the incidence of common treatment-emergent adverse events (TEAEs) reported in clinical trials for this compound and its comparators. It is important to note that direct comparison of percentages across different studies can be challenging due to variations in study design, patient populations, and adverse event reporting methodologies.
| Adverse Event | This compound (1% Ointment) | Crisaborole (2% Ointment) | Topical Corticosteroids (Various Potencies) | Topical Calcineurin Inhibitors (Tacrolimus & Pimecrolimus) |
| Application Site Pain (Burning/Stinging) | Data not publicly available in quantitative form. Described as "mild" and occurring at a "low rate". | ~4%[1] | Infrequent, but can occur, especially with certain vehicles. | High Incidence: Up to 30% for skin burning and 12% for pruritus.[2] Usually transient.[3] |
| Application Site Pruritus (Itching) | Data not publicly available in quantitative form. | Included in application site pain data. | Can occur, but often the condition itself causes pruritus. | High Incidence: Up to 12%.[2] |
| Skin Atrophy (Thinning) | Not reported in available data. | Not a known side effect. | Well-documented risk , especially with high-potency steroids and long-term use.[4] | No risk of skin atrophy.[3] |
| Telangiectasia (Spider Veins) | Not reported in available data. | Not a known side effect. | A known risk with prolonged use of topical corticosteroids.[5] | Not a known side effect. |
| Hypersensitivity/Allergic Contact Dermatitis | Not reported in available data. | Rare, but can occur.[6] | Can occur, often related to the vehicle or preservatives. | Rare. |
| Folliculitis | Not reported in available data. | Infrequent. | Can occur, especially with occlusive use. | Infrequent. |
| Skin Infections | Not reported in available data. | Infrequent. | May be masked or exacerbated. | No increased risk compared to placebo. |
Note: While specific quantitative data for this compound's side effects are not publicly available, preliminary results from the NCT01301508 trial indicated that there were no severe adverse events considered related to the study drug, and that adverse events occurred at a low rate and were generally mild.
Experimental Protocols
NCT01301508: A Multi-Center, Randomized, Double-Blind, Vehicle-Controlled, Bilateral Study
The primary clinical trial evaluating this compound was the NCT01301508 study. The key aspects of its methodology are outlined below:
-
Objective: To determine the safety and efficacy of topically applied this compound (1% ointment) and AN2728 (Crisaborole, 2% ointment) compared to a vehicle control in patients with mild-to-moderate atopic dermatitis.[7]
-
Study Design: This was a randomized, double-blind, vehicle-controlled, bilateral study. Each participant had two comparable target lesions. One lesion was treated with the active drug (either this compound or Crisaborole), and the other was treated with the vehicle ointment.[7]
-
Participants: The study enrolled 46 patients with a clinical diagnosis of atopic dermatitis that had been stable for at least one month.
-
Treatment Regimen: Ointments were applied twice daily to the target lesions for 42 days (6 weeks).[7]
-
Primary Outcome Measures: The primary efficacy endpoint was the change from baseline in the Atopic Dermatitis Severity Index (ADSI) score at day 28. Safety was assessed through the monitoring and recording of all adverse events.
-
Adverse Event Reporting: An adverse event was defined as any untoward medical occurrence in a participant who received study treatment, regardless of the possibility of a causal relationship. Serious adverse events were also monitored and recorded.
Signaling Pathways and Experimental Workflows
Mechanism of Action: PDE4 Inhibition
This compound, like Crisaborole, is a phosphodiesterase 4 (PDE4) inhibitor. PDE4 is an enzyme that plays a crucial role in the inflammatory cascade associated with atopic dermatitis. By inhibiting PDE4, these drugs increase the intracellular levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels are known to suppress the production of pro-inflammatory cytokines, thereby reducing the inflammation and pruritus characteristic of atopic dermatitis.
References
- 1. eucrisa.pfizerpro.com [eucrisa.pfizerpro.com]
- 2. Systematic review and meta-analysis of randomized clinical trials (RCTs) comparing topical calcineurin inhibitors with topical corticosteroids for atopic dermatitis: A 15-year experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and Efficacy of Topical Calcineurin Inhibitors in the Treatment of Facial and Genital Psoriasis: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adverse events from topical corticosteroid use in chronic hand eczema — Findings from the Danish Skin Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Proper Disposal Procedures for AN-2898
The following guide provides essential safety and logistical information for the proper disposal of AN-2898, a chemical compound intended for laboratory use by researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
Compound Identification and Properties
This compound is a chemical compound with the molecular formula C15H9BN2O3[1]. It is identified by the CAS number 906673-33-4[1]. For safe handling and disposal, it is crucial to be aware of its specific hazards.
| Property | Value | Source |
| Molecular Formula | C15H9BN2O3 | PubChem[1] |
| Molecular Weight | 276.06 g/mol | DC Chemicals[2] |
| CAS Number | 906673-33-4 | PubChem, DC Chemicals[1][2] |
| GHS Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | DC Chemicals[2] |
| GHS Precautionary Statement (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant. | DC Chemicals[2] |
Experimental Protocols: Disposal of this compound
The disposal of this compound must be handled as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash[3][4]. The following step-by-step procedure should be followed:
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including chemical safety goggles, a lab coat, and gloves[3]. If there is a risk of generating dust or aerosols, handle the compound in a certified chemical fume hood[3].
2. Waste Collection:
-
Solid Waste: Collect unused this compound and any materials contaminated with it (e.g., weighing paper, contaminated gloves, absorbent pads) in a dedicated, clearly labeled, and sealed container for hazardous waste[3][5].
-
Liquid Waste: If this compound is in a solution, collect it in a labeled, sealed, and appropriate chemical waste container[3]. Ensure the container is compatible with the solvent used.
3. Waste Labeling:
-
Label the hazardous waste container with the full chemical name "this compound", the quantity of waste, the date of generation, and the name of the principal investigator or laboratory[6]. Do not use abbreviations or chemical formulas[6].
4. Storage of Waste:
-
Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.
-
Ensure the storage area is cool and well-ventilated[2].
-
Segregate the waste from incompatible materials[5].
5. Disposal Request:
-
Dispose of the waste through your institution's Environmental Health and Safety (EHS) office or equivalent hazardous waste management program[3][6].
-
Follow your institution's specific procedures for requesting a hazardous waste pickup[5].
In Case of a Spill:
-
Evacuate non-essential personnel from the area[3].
-
Wearing appropriate PPE, carefully sweep or scoop up the spilled solid material, avoiding dust generation[3].
-
Place the spilled material and any contaminated cleaning supplies into a sealed container for hazardous waste disposal[3].
-
Clean the spill area with a suitable solvent and decontaminate it[3].
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. This compound | C15H9BN2O3 | CID 24806574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|906673-33-4|MSDS [dcchemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. acs.org [acs.org]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Safeguarding Researchers: A Comprehensive Guide to Handling AN-2898
For Immediate Implementation: This document outlines critical safety protocols and logistical procedures for the handling and disposal of AN-2898, a compound identified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] All personnel, including researchers, scientists, and drug development professionals, must adhere to these guidelines to mitigate risks and ensure a safe laboratory environment.
Personal Protective Equipment (PPE) and Engineering Controls
To minimize exposure, a combination of personal protective equipment and engineering controls is mandatory when working with this compound.
Table 1: Required Personal Protective Equipment [1]
| Protection Type | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes and airborne particles. |
| Hand Protection | Protective gloves | Prevents skin contact with the chemical. |
| Skin and Body | Impervious clothing | Provides a barrier against accidental spills and contamination. |
| Respiratory | Suitable respirator | Necessary to avoid inhalation of dust or aerosols, especially in the absence of adequate ventilation. |
Engineering Controls: Work with this compound should be conducted in areas with adequate ventilation. An accessible safety shower and eye wash station are essential in the immediate work area.[1]
Health Hazards and First Aid
This compound is classified as an acute oral toxicant (Category 4) and poses a significant threat to aquatic environments (Category 1, acute and chronic).[1] Understanding these hazards is the first step in safe handling.
Table 2: Hazard Identification and First Aid Protocols [1]
| Hazard | GHS Classification | First Aid Measures |
| Oral Toxicity | H302: Harmful if swallowed | If swallowed, call a poison center or doctor immediately if you feel unwell. Rinse the mouth. Do NOT induce vomiting. |
| Aquatic Toxicity | H410: Very toxic to aquatic life with long lasting effects | Avoid release to the environment. Collect any spillage. |
| Eye Contact | - | Remove contact lenses, if present. Immediately flush eyes with large amounts of water, separating eyelids to ensure thorough rinsing. Seek prompt medical attention. |
| Skin Contact | - | Rinse skin thoroughly with plenty of water. Remove contaminated clothing and shoes and consult a physician. |
| Inhalation | - | Move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation. |
Procedural Guidance for Handling and Disposal
A systematic approach to handling, from preparation to disposal, is crucial for safety and regulatory compliance.
The following diagram outlines the standard operating procedure for working with this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
